molecular formula C7H6ClFS B2362640 4-Chloro-3-fluorophenyl methyl sulfide CAS No. 1314964-99-2

4-Chloro-3-fluorophenyl methyl sulfide

Cat. No.: B2362640
CAS No.: 1314964-99-2
M. Wt: 176.63
InChI Key: GCUYUCRKKIWERP-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorophenyl Methyl Sulfide is a versatile aromatic sulfide compound that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research. This structure, featuring a methyl sulfide group attached to a disubstituted aromatic ring containing chlorine and fluorine atoms, is designed for the synthesis of more complex molecules. Researchers utilize such halogenated aryl sulfides as key precursors in cross-coupling reactions and as core building blocks in medicinal chemistry programs . The incorporation of both chlorine and fluorine atoms is a common strategy in pharmaceutical development to fine-tune the metabolic stability, bioavailability, and binding affinity of drug candidates . As a reagent, it can be used in molecular transformations to construct compounds for screening against biological targets. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-fluoro-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUYUCRKKIWERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 4-Chloro-3-fluorophenyl methyl sulfide (CAS 63012-58-4): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-fluorophenyl methyl sulfide is a halogenated aromatic thioether whose value lies primarily in its potential as a versatile building block for medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the phenyl ring offers a unique combination of electronic and steric properties, influencing molecular conformation, metabolic stability, and intermolecular interactions. While direct literature on CAS 63012-58-4 is sparse, its structural motifs are prevalent in pharmacologically active compounds. This guide provides a comprehensive technical overview based on established chemical principles and data from analogous structures. We will detail proposed synthetic pathways, predict analytical characterization data, discuss the rationale for its application in drug discovery, and outline essential safety protocols, providing a foundational resource for researchers interested in leveraging this compound for novel molecular design.

Molecular Profile and Physicochemical Properties

4-Chloro-3-fluorophenyl methyl sulfide, also known as 4-chloro-3-fluorothioanisole, is a trifunctional aromatic compound. The interplay between the electron-withdrawing, lipophilic chlorine atom, the highly electronegative fluorine atom, and the sulfur-linked methyl group dictates its chemical reactivity and physical properties. While extensive experimental data for this specific compound is not publicly available, its properties can be reliably estimated based on well-characterized analogs such as thioanisole and its halogenated derivatives.[1][2][3]

PropertyValue (Estimated)Rationale / Analog Data Source
CAS Number 63012-58-4-
Molecular Formula C₇H₆ClFS-
Molecular Weight 176.64 g/mol -
Appearance Colorless to pale yellow liquidBased on thioanisole (colorless liquid) and 4-chlorophenyl methyl sulfide (colorless liquid).[1][4]
Boiling Point ~210-225 °CExtrapolated from thioanisole (188 °C) and considering the increased mass and polarity from halogenation.[2]
Melting Point < -10 °CBased on thioanisole (-15 °C).[1]
Density ~1.3 g/cm³Extrapolated from thioanisole (1.057 g/cm³).[2]
Solubility Insoluble in water; soluble in common organic solvents (e.g., ether, benzene, alcohols).General property of aromatic thioethers.[5]

Rationale for Application in Drug Discovery

The incorporation of halogen atoms, particularly chlorine and fluorine, is a cornerstone of modern medicinal chemistry, used to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[6][7] The 3-fluoro, 4-chloro substitution pattern on a phenyl ring is of particular interest for several reasons.

  • Metabolic Stability : The C-F bond is exceptionally strong, and fluorine can act as a "metabolic shield," blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The adjacent chlorine atom further enhances this effect through steric and electronic hindrance.

  • Modulation of Lipophilicity and pKa : Halogens increase a molecule's lipophilicity (LogP), which can enhance membrane permeability and target engagement within hydrophobic pockets. The strong electron-withdrawing nature of both halogens lowers the electron density of the aromatic ring and can influence the pKa of nearby functional groups.

  • Binding Interactions : Fluorine can participate in favorable hydrogen bonds and dipole-dipole interactions within protein binding sites. Chlorine can engage in halogen bonding, a specific and directional non-covalent interaction that can significantly enhance binding affinity and selectivity.

  • Chemical Handle : The thioether moiety is a valuable functional group. It is relatively stable but can be selectively oxidized to the corresponding sulfoxide or sulfone.[1] This transformation dramatically alters polarity, solubility, and hydrogen bonding capacity, providing a route to analog synthesis and property modulation. Thioethers are present in numerous FDA-approved drugs, highlighting their utility.[8]

The combination of these features makes 4-chloro-3-fluorophenyl methyl sulfide a promising scaffold for building drug-like molecules, particularly in oncology, infectious disease, and neuroscience, where halogenated aromatics are common.[6][9]

Proposed Synthetic Pathways

As no specific synthesis for CAS 63012-58-4 is documented in readily available literature, we propose two robust and logical pathways based on fundamental organic reactions. The choice between these routes depends on the availability of starting materials and desired scale.

Pathway A: S-Methylation of Thiophenol Intermediate

This is a classical and highly reliable approach, involving the synthesis of the corresponding thiophenol followed by methylation. This pathway offers clear, high-yielding steps and avoids the potential regioselectivity issues of SNAr on a multi-halogenated ring.

Pathway_A cluster_0 Step 1: Thiophenol Formation cluster_1 Step 2: S-Methylation A 4-Chloro-3-fluoroaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-5 °C C Xanthate Ester Intermediate B->C  Potassium Ethyl Xanthate D 4-Chloro-3-fluorothiophenol C->D  Hydrolysis (NaOH) then  Acidification (HCl) E 4-Chloro-3-fluorophenyl methyl sulfide D->E  Methylating Agent  (e.g., CH₃I, (CH₃)₂SO₄)  Base (e.g., K₂CO₃) Pathway_B A 1,2-Dichloro-4-fluorobenzene B Meisenheimer Complex (Intermediate) A->B  Sodium Thiomethoxide  (NaSMe)  Polar aprotic solvent (e.g., DMF, DMSO) C 4-Chloro-3-fluorophenyl methyl sulfide B->C  Elimination of Cl⁻

Sources

SMILES string and InChI key for 4-Chloro-3-fluorophenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Cheminformatics and Synthetic Profile: 4-Chloro-3-fluorophenyl methyl sulfide

Executive Summary

4-Chloro-3-fluorophenyl methyl sulfide (also known as 4-Chloro-3-fluorothioanisole) is a critical halogenated thioether intermediate used in the synthesis of agrochemicals and pharmaceuticals. Its structural motif—featuring a para-chloro and meta-fluoro substitution relative to the methylthio group—provides a unique electronic and steric profile that modulates metabolic stability and lipophilicity in bioactive molecules.

This technical guide provides the definitive cheminformatic identifiers for this compound, details its synthetic pathways, and outlines its utility in medicinal chemistry.

Molecular Identification & Cheminformatics

The precise identification of this molecule is essential for database integration and structure-activity relationship (SAR) studies. The following identifiers are derived from the canonical structure.

Identifier TypeValueNotes
IUPAC Name 1-Chloro-2-fluoro-4-(methylthio)benzeneSystematic nomenclature
Common Name 4-Chloro-3-fluorothioanisolePreferred in synthetic literature
CAS Registry Number 1314964-99-2 Primary identifier for the sulfide
Canonical SMILES CSc1cc(F)c(Cl)cc1Simplified Molecular Input Line Entry System
Isomeric SMILES CSc1cc(F)c(Cl)cc1Identical to canonical (achiral)
InChI String InChI=1S/C7H6ClFS/c1-10-6-2-3-5(8)7(9)4-6/h2-4H,1H3Standard InChI (v1.06+)
Molecular Formula C₇H₆ClFSMass: 176.64 g/mol
Structural Analysis

The molecule features a benzene ring with three substituents:

  • Methylthio group (-SMe): An electron-donating group (EDG) by resonance but withdrawing by induction, located at position 1 (relative to the sulfide nomenclature).

  • Fluoro group (-F): Located at the meta position relative to the sulfide (position 3). The fluorine atom introduces a strong dipole and blocks metabolic oxidation at this site.

  • Chloro group (-Cl): Located at the para position relative to the sulfide (position 4). The chlorine atom provides lipophilicity and steric bulk.

Physicochemical Properties & Drug-Like Characteristics

Understanding the physicochemical profile is crucial for predicting the behavior of this fragment in biological systems.

PropertyValue (Predicted)Significance
LogP (Octanol/Water) ~3.4 - 3.6Highly lipophilic; good membrane permeability.
Topological Polar Surface Area (TPSA) 25.3 ŲLow polarity, suggesting high blood-brain barrier (BBB) penetration potential.
H-Bond Donors 0No -OH or -NH groups.
H-Bond Acceptors 1The sulfur atom acts as a weak acceptor.
Rotatable Bonds 1The S-Methyl bond allows limited conformational flexibility.

Insight: The combination of the lipophilic thioether and the halogenated ring makes this molecule a "grease ball" fragment, often used to increase the potency of a drug candidate by filling hydrophobic pockets in a target protein.

Synthetic Pathways[5][6]

The synthesis of 4-Chloro-3-fluorophenyl methyl sulfide typically proceeds via the methylation of the corresponding thiophenol or through nucleophilic aromatic substitution on a suitable precursor.

Route A: Methylation of 4-Chloro-3-fluorobenzenethiol (Preferred)

This is the most direct and high-yielding method, suitable for gram-scale synthesis.

  • Precursor: 4-Chloro-3-fluorobenzenethiol (CAS 60811-24-7).

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).

  • Solvent: Acetone or DMF.

Protocol:

  • Dissolution: Dissolve 1.0 eq of 4-Chloro-3-fluorobenzenethiol in acetone (0.5 M concentration).

  • Base Addition: Add 1.5 eq of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to generate the thiolate anion.

  • Alkylation: Dropwise add 1.2 eq of Methyl Iodide (Caution: Carcinogen).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.

  • Purification: If necessary, purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Route B: From 4-Chloro-3-fluoroaniline (Sandmeyer-Type)

If the thiol is unavailable, the aniline precursor (CAS 367-22-6) is a robust starting point.

  • Diazotization: Treat the aniline with NaNO₂/HCl at 0°C to form the diazonium salt.

  • Xanthate Formation: React the diazonium salt with Potassium Ethyl Xanthate at 40–50°C (Leuckart Thiophenol Synthesis).

  • Hydrolysis: Hydrolyze the xanthate ester with KOH/MeOH to yield the thiolate.

  • In-situ Methylation: Add MeI directly to the crude thiolate mixture to form the sulfide.

Visualizing the Workflow

The following diagram illustrates the cheminformatic data flow and the synthetic logic for this molecule.

G cluster_0 Molecular Identification cluster_1 Synthetic Pathway (Route A) Structure Structure: 4-Chloro-3-fluorophenyl methyl sulfide SMILES SMILES: CSc1cc(F)c(Cl)cc1 Structure->SMILES Canonicalization InChI InChI String: InChI=1S/C7H6ClFS/... Structure->InChI Hashing CAS CAS: 1314964-99-2 Structure->CAS Registry Lookup Thiol Precursor: 4-Chloro-3-fluorobenzenethiol (CAS 60811-24-7) Product Product: 4-Chloro-3-fluorothioanisole Thiol->Product S-Alkylation (Nu- Substitution) Reagents Reagents: MeI, K2CO3, Acetone Reagents->Product

Figure 1: Cheminformatic identification and primary synthetic route for 4-Chloro-3-fluorophenyl methyl sulfide.

Applications in Drug Discovery

Bioisosterism & Metabolic Blocking

The 4-chloro-3-fluoro substitution pattern is a classic medicinal chemistry tactic.

  • Metabolic Stability: The fluorine atom at the meta position blocks metabolic oxidation (e.g., hydroxylation) by Cytochrome P450 enzymes, which often target electron-rich aromatic rings.

  • Electronic Modulation: The fluorine atom withdraws electron density from the ring, potentially increasing the acidity of any protons on the ring or modulating the pKa of distant basic centers.

  • Lipophilicity: The methylthio group is lipophilic. If metabolic stability is an issue (oxidation to sulfoxide/sulfone), this group can be replaced by a trifluoromethoxy (-OCF3) or trifluoromethyl (-CF3) group, but the thioether offers a unique hydrogen-bond accepting capability (albeit weak).

Scaffold Utility

This molecule serves as a building block for:

  • Pesticides: Thioether derivatives are common in insecticides and fungicides.

  • Kinase Inhibitors: The phenyl ring can be coupled to heterocycles (e.g., via Suzuki-Miyaura coupling if the chlorine is activated or replaced by bromine/iodine) to form the core of ATP-competitive inhibitors.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Chlorothioanisole (Analog Reference). Retrieved from [Link]

  • ChemSrc. CAS 1314964-99-2 Data Sheet. Retrieved from [Link][1]

Sources

The Strategic Role of 4-Chloro-3-fluorophenyl Methyl Sulfide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical role, synthesis, and medicinal chemistry applications of 4-Chloro-3-fluorophenyl methyl sulfide .

Executive Summary

4-Chloro-3-fluorophenyl methyl sulfide (CAS: 1314964-99-2) acts as a high-value "molecular scaffold" in the design of metabolically stable pharmaceuticals and agrochemicals. While often overshadowed by its aniline precursor, this specific thioether derivative offers a unique entry point for introducing the sulfonyl (-SO₂Me) pharmacophore—a classic bioisostere for carbonyls and sulfonamides in kinase inhibitors and anti-inflammatory agents.

The molecule's value lies in its trisubstituted benzene core :

  • Fluorine (C3): Blocks metabolic oxidation at the vulnerable ortho position (metabolic armor).

  • Chlorine (C4): Increases lipophilicity (

    
    ) and fills hydrophobic pockets in target proteins.
    
  • Methyl Sulfide (C1): Serves as a versatile "pro-moiety" for oxidation to sulfoxides/sulfones or as a handle for transition-metal catalyzed cross-couplings (Liebeskind-Srogl).

Chemical Profile & Structural Logic

Electronic & Steric Properties

The combination of a hard halogen (F), a soft halogen (Cl), and a polarizable sulfur atom creates a distinct electronic signature that modulates drug-target interactions.

ParameterPropertyMedicinal Chemistry Implication
Hammett

(Cl)
+0.23Electron-withdrawing; deactivates ring slightly, increasing metabolic stability.
Hammett

(F)
+0.34Strong inductive withdrawal; acidifies adjacent protons, influencing H-bond strength.
Lipophilicity (LogP) ~3.8 (Est.)High lipophilicity aids membrane permeability; SMe contributes significantly to LogP compared to OMe.
Metabolic Liability Low (Ring) / High (SMe)The ring is deactivated against P450 oxidation. The SMe is a "soft spot" usually oxidized to -SOMe or -SO₂Me in vivo.
The "Metabolic Armor" Concept

The 3-fluoro-4-chloro substitution pattern is not accidental. In many kinase inhibitors (e.g., Gefitinib, Sorafenib analogs), the 4-position is vulnerable to nucleophilic attack or oxidation. Placing a chlorine there blocks this. The 3-position is prone to hydroxylation; fluorine blocks this sterically and electronically while mimicking hydrogen's size (Van der Waals radius: H=1.20Å vs F=1.47Å).

SAR_Logic Core Benzene Core F_Sub 3-Fluoro Group (Metabolic Blockade) Core->F_Sub Prevents P450 Hydroxylation Cl_Sub 4-Chloro Group (Hydrophobic Fill) Core->Cl_Sub Increases LogP SMe_Sub 1-SMe Group (Functional Handle) Core->SMe_Sub Precursor to -SO2Me Target Kinase/Enzyme Pocket Cl_Sub->Target Hydrophobic Interaction SMe_Sub->Target H-Bond Acceptor (after oxidation)

Figure 1: Structure-Activity Relationship (SAR) logic of the trisubstituted scaffold.

Synthetic Protocols

Commercial supplies of the sulfide are often expensive ($600+/g). Thus, in situ synthesis from the commodity chemical 3-chloro-4-fluoroaniline (approx. $0.20/g) is the standard industrial approach.

Protocol A: The Modified Sandmeyer-Xanthate Route (Scalable)

This route avoids foul-smelling thiols until the final methylation step and is preferred for gram-to-kilogram scale synthesis.

Reagents:

  • 3-Chloro-4-fluoroaniline (1.0 eq)

  • NaNO₂ (1.1 eq), HCl (conc.)

  • Potassium Ethyl Xanthate (1.2 eq)

  • KOH (aq), Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

Step-by-Step Methodology:

  • Diazotization: Dissolve aniline in HCl/H₂O. Cool to 0°C. Add NaNO₂ dropwise to form the diazonium salt. Critical: Keep T < 5°C to prevent phenol formation.

  • Xanthate Formation: Slowly add the cold diazonium solution to a solution of Potassium Ethyl Xanthate at 40-50°C. Nitrogen gas evolves.

  • Hydrolysis: Isolate the aryl xanthate oil. Reflux with ethanolic KOH to generate the aryl thiolate anion.

  • Methylation: Do not isolate the free thiol (to avoid oxidation/odor). Add MeI directly to the basic solution at 0°C.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

Protocol B: Pd-Catalyzed C-S Coupling (High Precision)

For medicinal chemistry optimization (milligram scale), this route tolerates sensitive functional groups.

Reagents:

  • 4-Chloro-3-fluoro-1-bromobenzene

  • NaSMe (Sodium thiomethoxide)

  • Catalyst: Pd₂(dba)₃ / Xantphos

  • Solvent: Dioxane, 100°C

Synthesis_Pathway Start 3-Chloro-4-fluoroaniline (Commodity Precursor) Step1 Diazonium Salt (0°C, HCl/NaNO2) Start->Step1 Step2 Aryl Xanthate (EtOCSSK, 50°C) Step1->Step2 N2 release Step3 Thiolate Anion (KOH, Reflux) Step2->Step3 Hydrolysis Final 4-Chloro-3-fluorophenyl methyl sulfide Step3->Final MeI / Alkylation Alt_Start 4-Chloro-3-fluorobromobenzene Alt_Step Pd-Catalyzed Coupling (Pd2(dba)3, NaSMe) Alt_Start->Alt_Step Alt_Step->Final C-S Bond Formation

Figure 2: Dual synthetic pathways for accessing the target sulfide.

Medicinal Chemistry Applications

Oxidation to Sulfones (Bioisosteres)

The most common application of this sulfide is as a precursor to the corresponding sulfone (-SO₂Me). The sulfone group is a non-basic, polar hydrogen-bond acceptor often used to replace:

  • Carbonyls (C=O): To improve metabolic stability.

  • Sulfonamides (SO₂NH₂): To avoid "sulfa" allergies while maintaining geometry.

Reaction: Treat the sulfide with Oxone® (KHSO₅) in MeOH/H₂O or mCPBA in DCM. The 3-F/4-Cl ring is electron-deficient enough to resist electrophilic chlorination by byproducts, making this oxidation high-yielding (>90%).

Liebeskind-Srogl Coupling

In advanced drug discovery, the -SMe group can be used as a leaving group in the Liebeskind-Srogl cross-coupling . This allows the 4-chloro-3-fluorophenyl ring to be attached to heterocycles (e.g., pyrimidines, pyridines) under neutral conditions, using a copper cofactor (CuTC).

  • Utility: This is particularly useful when synthesizing kinase inhibitors (like GDC-0994 analogs) where the aryl-heteroaryl bond is difficult to form via standard Suzuki coupling due to boronic acid instability.

Case Study Context: Kinase Inhibition

While GDC-0994 (Ravoxertinib) utilizes the 4-chloro-3-fluorophenyl moiety attached to a hydroxyethyl linker, the sulfone analog of this scaffold is frequently explored in patents for SOS1 and MEK inhibitors. The sulfone acts as a "polar anchor" in the ribose-binding pocket of the kinase.

Data Comparison: Sulfide vs. Sulfone

Compound LogP H-Bond Acceptors Polar Surface Area (TPSA)
Sulfide (-SMe) 3.8 0 25 Ų
Sulfone (-SO₂Me) 2.1 2 42 Ų

| Impact | High permeability, low solubility | Balanced permeability, high solubility |

Safety & Handling

  • Stench: The sulfide has a characteristic disagreeable odor (though less potent than the thiol). Work in a well-ventilated fume hood.

  • Oxidation Sensitivity: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the sulfoxide.

  • Toxicity: Like all halogenated aromatics, assume potential hepatotoxicity. The 3-F substitution generally reduces the formation of toxic quinone-imine metabolites compared to the non-fluorinated aniline.

References

  • Compound Data: National Center for Advancing Translational Sciences (NCATS). 4-Chlorophenyl Methyl Sulfide (Analog Data). Inxight Drugs. [Link]

  • Kinase Inhibitor Context: Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994). Journal of Medicinal Chemistry. [Link]

  • Oxidation Protocols: Organic Syntheses. Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone.[1] Org. Synth. 1993, 72, 209. [Link]

Sources

Comparative Analysis: Thioanisole vs. 4-Chloro-3-fluorophenyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

From Prototypical Reagent to Tuned Pharmacophore

Executive Summary

This guide delineates the critical structural, electronic, and reactivity differences between Thioanisole (the parent prototype) and its di-halogenated derivative, 4-Chloro-3-fluorophenyl methyl sulfide .

While thioanisole serves as a fundamental building block and solvent in organic synthesis, the 4-chloro-3-fluoro derivative represents a "tuned scaffold" specifically engineered for medicinal chemistry. The introduction of chlorine and fluorine atoms at the 4- and 3-positions, respectively, drastically alters the molecule's lipophilicity, metabolic stability, and electronic density, transforming a reactive substrate into a robust pharmacophore precursor often utilized in the synthesis of COX-2 inhibitors and kinase modulators.

Physicochemical Profile & Structural Identity[1][2][3]

The primary distinction lies in the electronic environment of the sulfur atom and the lipophilic nature of the aryl ring. The di-halogenation creates an electron-deficient ring system compared to the electron-rich thioanisole.

Comparative Data Table
FeatureThioanisole (Parent)4-Chloro-3-fluorophenyl methyl sulfide (Derivative)
CAS Number 100-68-51314964-99-2 (Sulfide) / 60811-22-5 (Thiol Precursor)
Structure Phenyl ring + S-Me3-Fluoro-4-Chlorophenyl ring + S-Me
Electronic State Electron-Rich (Activated Ring)Electron-Deficient (Deactivated Ring)
Hammett Constants H (

)
Cl (

), F (

)
Lipophilicity (cLogP) ~3.0~4.2 - 4.5 (Predicted)
Sulfur Nucleophilicity High (Rapid Oxidation)Moderate (Controlled Oxidation)
Primary Metabolic Fate Para-hydroxylation & S-oxidationS-oxidation only (Para & Ortho blocked)
Electronic Causality
  • Thioanisole: The sulfur atom acts as a resonance donor (+R effect), activating the ring toward electrophilic aromatic substitution (EAS), particularly at the para position.

  • Derivative: The Chlorine (C-4) and Fluorine (C-3) atoms exert strong inductive electron-withdrawal (-I effect). While they have lone pairs, their inductive pull dominates, deactivating the ring. This makes the sulfur lone pair less available for non-specific oxidation and prevents the ring from participating in unwanted side reactions during complex synthesis.

Synthetic Methodologies

While thioanisole is a commodity chemical, the derivative is typically synthesized de novo to ensure regiochemical purity. The standard protocol involves the methylation of the corresponding thiophenol.

Protocol: Synthesis of 4-Chloro-3-fluorophenyl Methyl Sulfide

Objective: Quantitative conversion of thiol to sulfide without ring alkylation.

Reagents:

  • Substrate: 4-Chloro-3-fluorobenzenethiol (1.0 eq)

  • Alkylating Agent: Iodomethane (MeI) (1.1 eq) or Dimethyl Sulfate (DMS)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetone or DMF (anhydrous)

Step-by-Step Workflow:

  • Solvation: Dissolve 4-chloro-3-fluorobenzenethiol in anhydrous acetone (0.5 M concentration) under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add powdered

    
    . The solution may turn slight yellow as the thiolate anion is generated. Note: The 3-F substituent increases the acidity of the thiol (lower pKa) compared to thiophenol, facilitating rapid deprotonation.
    
  • Alkylation: Cool to 0°C. Add MeI dropwise to control the exotherm.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The thiol spot will disappear, replaced by a less polar sulfide spot.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in

    
    , wash with water and brine. Dry over 
    
    
    
    .
  • Purification: If necessary, pass through a short silica plug (100% Hexanes).

Visualization: Synthetic Pathway

The following diagram illustrates the synthesis and subsequent divergence in reactivity.

SynthesisPath Start 4-Chloro-3-fluorobenzenethiol (Precursor) Reagents MeI / K2CO3 Acetone, 25°C Start->Reagents Product 4-Chloro-3-fluorophenyl methyl sulfide Reagents->Product SN2 Alkylation Oxidation mCPBA (1.0 eq) DCM, 0°C Product->Oxidation Controlled Oxidation Sulfoxide Sulfoxide Derivative (Chiral Center) Oxidation->Sulfoxide Sulfone Sulfone Derivative (Target Pharmacophore) Sulfoxide->Sulfone Excess Oxidant

Caption: Synthesis and oxidative trajectory of the halogenated sulfide derivative.

Reactivity & Metabolic Stability (The Core Difference)

In drug development, the transition from thioanisole to its 4-Cl-3-F derivative is often driven by the need to block "Soft Spots" in metabolism.

Metabolic Blocking (CYP450)
  • Thioanisole (The Liability):

    • Para-Hydroxylation: Cytochrome P450 enzymes rapidly hydroxylate the 4-position of the phenyl ring. This creates a phenol, which is then glucuronidated and excreted. This results in a short half-life .

    • S-Dealkylation: The S-Me bond can be cleaved.[1]

  • 4-Cl-3-F Derivative (The Solution):

    • Para-Blockade: The Chlorine atom at C-4 physically and electronically blocks hydroxylation. The C-Cl bond is too strong for typical P450 oxidative insertion.

    • Meta-Blockade: The Fluorine at C-3 prevents hydroxylation at the adjacent meta position and alters the ring's lipophilicity.

    • Result: The metabolic bottleneck is forced solely to the Sulfur atom (S-oxidation to sulfoxide/sulfone), which is often the desired active metabolite or a stable excretion product.

Chemical Oxidation (mCPBA / Oxone)

When synthesizing sulfones (e.g., for nucleophilic aromatic substitution


 precursors):
  • Thioanisole: Oxidizes extremely rapidly. Hard to stop at the sulfoxide stage without over-oxidation.

  • Derivative: The electron-withdrawing F and Cl atoms reduce the electron density on the Sulfur lone pairs.

    • Consequence: Oxidation requires slightly more vigorous conditions or longer reaction times.

    • Benefit: Higher selectivity.[2] It is easier to isolate the intermediate sulfoxide if chiral induction is required.

Visualization: Metabolic Fate Comparison

Metabolism cluster_0 Thioanisole (Parent) cluster_1 4-Cl-3-F Derivative TA Thioanisole TA_OH 4-Hydroxy-Thioanisole (Rapid Clearance) TA->TA_OH CYP450 (Major) TA_SO Sulfoxide TA->TA_SO FMO (Minor) Deriv 4-Cl-3-F-S-Me Deriv_OH Ring Hydroxylation (BLOCKED) Deriv->Deriv_OH X Deriv_SO2 Sulfone (Stable Metabolite) Deriv->Deriv_SO2 S-Oxidation Only

Caption: Comparative metabolic pathways. Note the blockade of ring hydroxylation in the derivative.

Medicinal Chemistry Applications

The 4-Chloro-3-fluorophenyl methyl sulfide moiety is rarely a final drug; it is a pharmacophore enabler .

  • Lipophilicity Modulation: The addition of Cl and F increases the LogP by approximately 1.0–1.5 units compared to thioanisole. This enhances blood-brain barrier (BBB) penetration for CNS targets.

  • Bioisosterism: The 4-Cl substituent is a lipophilic, non-reactive space filler, often mimicking a methyl group but with higher metabolic stability.

  • Precursor to Sulfonamides/Sulfones: This sulfide is frequently oxidized to the sulfonyl chloride or sulfone to create COX-2 inhibitors (e.g., structural analogs of Etoricoxib) or Kinase Inhibitors where the sulfone moiety acts as a hydrogen bond acceptor in the ATP binding pocket.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7026, Thioanisole. Retrieved from [Link]

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. (Contextual grounding for 3-F substitution effects).
  • Smith, D. A., & Di, L. (2021).Metabolic Stability and Profiling in Drug Discovery. In Drug-Like Properties: Concepts, Structure Design and Methods.
  • Organic Syntheses.General Procedures for S-Methylation of Thiophenols. Coll. Vol. 6, p. 737.

Sources

Metabolic stability of fluorinated phenyl methyl sulfides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of Fluorinated Phenyl Methyl Sulfides

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability and fine-tune pharmacokinetic profiles.[1] Phenyl methyl sulfide (thioanisole) moieties are also prevalent in pharmaceutical agents. Understanding the interplay between fluorination and the metabolic fate of these sulfur-containing scaffolds is critical for drug development professionals. This guide provides a comprehensive overview of the metabolic pathways governing fluorinated phenyl methyl sulfides, the mechanistic basis for fluorine's influence, and robust, field-proven protocols for their in vitro assessment.

Introduction: The Strategic Imperative for Metabolic Stability

In drug discovery, achieving an optimal pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity. A compound's metabolic stability—its resistance to enzymatic breakdown—is a primary determinant of its bioavailability, half-life, and overall exposure in the body.[2] Compounds that are rapidly metabolized often fail to reach therapeutic concentrations or require frequent, high doses, increasing the risk of off-target effects.[3]

The introduction of fluorine into a drug molecule has become a leading strategy to address metabolic liabilities.[4] Its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly alter a molecule's interaction with metabolic enzymes.[5][6] When applied to the phenyl methyl sulfide core, a common structural motif, fluorination offers a powerful tool to modulate metabolism, which is predominantly centered on the sulfur atom. This guide will dissect the science behind this modulation and provide the practical framework for its evaluation.

The Metabolic Landscape of Phenyl Methyl Sulfides

The primary metabolic transformation for thioethers like phenyl methyl sulfide is oxidation at the sulfur atom.[7] This process, known as sulfoxidation, is a Phase I metabolic reaction primarily catalyzed by two major enzyme superfamilies located in the liver and other tissues: Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[8]

Key Enzymatic Pathways
  • Sulfoxidation: The initial and often rate-limiting step is the oxidation of the sulfide (R-S-R') to a sulfoxide (R-S(=O)-R').[7] This reaction introduces a chiral center at the sulfur atom.

  • Sulfone Formation: The sulfoxide can undergo a second oxidation to form a sulfone (R-S(=O)₂-R').[9]

Both sulfoxide and sulfone metabolites are generally more polar than the parent sulfide, which facilitates their excretion. However, these metabolites can sometimes retain pharmacological activity or, in some cases, be associated with toxicity.[9]

The specific CYP isozymes involved in thioether metabolism are diverse, with CYP3A4 being a major contributor for a wide range of substrates.[7][10] Members of the CYP2C subfamily , such as CYP2C9 and CYP2C19, have also been shown to be significant catalysts of sulfoxidation.[8]

cluster_0 Metabolic Pathway of Phenyl Methyl Sulfide Parent Phenyl Methyl Sulfide (R-S-CH₃) Sulfoxide Phenyl Methyl Sulfoxide (R-S(=O)-CH₃) Parent->Sulfoxide Oxidation (CYP, FMO) Sulfone Phenyl Methyl Sulfone (R-S(=O)₂-CH₃) Sulfoxide->Sulfone Oxidation (CYP, FMO)

Caption: Primary metabolic pathway of phenyl methyl sulfides.

The Fluorine Effect: Mechanistic Insights into Metabolic Modulation

Judicious placement of fluorine on the phenyl ring of a phenyl methyl sulfide can significantly enhance its metabolic stability. This effect is not merely due to the strength of the C-F bond but is a more complex interplay of steric and electronic factors that influence enzyme-substrate interactions.[11][12]

Blocking Sites of Metabolism

While sulfoxidation is the primary metabolic route, aromatic hydroxylation on the phenyl ring can be a competing pathway for some substrates. Placing a fluorine atom at a metabolically labile C-H position can effectively "block" this route of metabolism because the C-F bond is significantly more resistant to oxidative cleavage than a C-H bond.[4][13]

Electronic Perturbation and Enzyme Affinity

A more profound mechanism involves the alteration of the molecule's physicochemical properties, which in turn affects its affinity for the metabolizing enzyme's active site.[11][12]

  • Altering Electron Density: Fluorine is the most electronegative element, and its presence on the phenyl ring acts as a strong electron-withdrawing group. This reduces the electron density on both the aromatic ring and, through inductive effects, the sulfur atom.

  • Modulating Enzyme Binding (Ka): The active sites of CYP enzymes have specific electronic and steric requirements.[14] By altering the electron distribution of the substrate, fluorination can decrease its binding affinity (perturbing the Michaelis constant, Kₘ, or the affinity constant, Ka) for the catalytic heme center of a CYP enzyme. A weaker binding affinity can lead to a slower rate of metabolism.[11]

  • Influencing Catalytic Rate (kcat): The oxidation of sulfur is an electrophilic attack by the activated oxygen species of the enzyme. Reducing the electron density at the sulfur atom makes it less nucleophilic and therefore less susceptible to this attack, which can lower the catalytic turnover rate (kcat).[11]

Therefore, the common observation that fluorination improves metabolic stability is often a result of a less favorable enzyme-substrate interaction and a slower catalytic step, rather than simply the strength of the C-F bond itself.[15]

A Note on Potential Bioactivation

While often used to block metabolism, fluorination is not a panacea. In certain contexts, particularly with fluorinated anilines or other specific motifs, metabolism can lead to the formation of reactive intermediates like quinoneimines.[16][17] This underscores the importance of comprehensive metabolite identification studies alongside stability assays.

Experimental Assessment of Metabolic Stability

To empirically determine the metabolic stability of fluorinated phenyl methyl sulfides, a series of robust and validated in vitro assays are essential. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLᵢₙₜ), which are used to rank-order compounds and predict in vivo hepatic clearance.[3][18]

Foundational In Vitro Systems

Two systems are the workhorses of early DMPK (Drug Metabolism and Pharmacokinetics) screening: liver microsomes and hepatocytes.[19][20]

  • Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of liver cells.[19] They are rich in Phase I enzymes, particularly CYPs, making them a cost-effective and high-throughput option for assessing oxidative metabolism.[21] However, they lack Phase II enzymes and cellular transporters.[19]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and cofactors.[3][22] They provide a more holistic and physiologically relevant picture of a compound's metabolic fate and are considered the "gold standard" for in vitro metabolism studies.[3]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a self-validating system for determining stability against Phase I oxidative metabolism.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound in a liver microsomal matrix.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH Regenerating System (or NADPH stock solution)

  • Positive Control Compound (e.g., a rapidly metabolized drug like Verapamil)

  • Negative Control (Heat-inactivated microsomes)

  • Organic Quenching Solution (e.g., Acetonitrile with an internal standard)

  • 96-well incubation plate and collection plate

  • Incubating shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a master mix of microsomes diluted in phosphate buffer to a working concentration (e.g., 1.0 mg/mL).

  • Compound Addition: Add the test compound to the microsomal solution to achieve the final desired concentration (e.g., 1 µM). Causality Insight: Keeping the initial substrate concentration well below the expected Kₘ ensures the reaction follows first-order kinetics, simplifying data analysis.

  • Pre-incubation: Pre-incubate the compound-microsome mixture for 5-10 minutes at 37°C to allow the system to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. This provides the essential cofactor required for CYP enzyme activity.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture. Trustworthiness Check: The 0-minute time point is critical as it represents 100% of the initial compound concentration and serves as the baseline for all subsequent measurements.

  • Quenching: Immediately transfer the aliquot into a well of the collection plate containing the cold organic quenching solution. This action stops the enzymatic reaction by precipitating the proteins and adds an internal standard for accurate quantification.

  • Controls: Run parallel incubations:

    • Positive Control: A compound with a known, rapid metabolism rate to validate enzyme activity.

    • Negative Control: Compound incubated with heat-inactivated microsomes (or without NADPH) to measure non-enzymatic degradation.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[21][23]

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

  • The slope of the linear regression line of this plot is equal to the elimination rate constant (-k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) [22]

cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Microsome/ Buffer Master Mix B 2. Add Test Compound (e.g., 1 µM final) A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate Reaction (Add NADPH) C->D E 5. Sample at Time Points (0, 5, 15, 30, 60 min) D->E F 6. Quench Reaction (Acetonitrile + Internal Std) E->F G 7. Centrifuge to Pellet Protein F->G H 8. Analyze Supernatant by LC-MS/MS G->H I 9. Calculate t½ and CLint H->I

Caption: Experimental workflow for a liver microsomal stability assay.

Experimental Protocol: Suspension Hepatocyte Stability Assay

This protocol extends the investigation to include both Phase I and Phase II metabolism.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) in a suspension of intact hepatocytes.

Methodology: The procedure is analogous to the microsomal assay but with key differences:

  • Test System: Cryopreserved hepatocytes are thawed and diluted in a specialized incubation medium to a specific cell density (e.g., 0.5 or 1.0 million viable cells/mL).[22][24]

  • Cofactors: No external cofactors are needed, as the intact cells contain all necessary components.[3]

  • Incubation Time: Due to potentially slower metabolism and the desire to see Phase II effects, incubation times are often longer (e.g., up to 4 hours).[20][22]

  • Data Analysis: CLᵢₙₜ is normalized to the number of cells, typically expressed as: µL/min/10⁶ cells .[22]

Data Presentation and Interpretation

Clear presentation of quantitative data is paramount for making informed decisions in drug development.

Table 1: Comparative Metabolic Stability of a Phenyl Methyl Sulfide and its Fluorinated Analog

CompoundStructuret½ (min) (HLM)CLᵢₙₜ (µL/min/mg protein)Predicted Stability Class
Parent-01 Phenyl Methyl Sulfide1546.2High Clearance
Parent-F 4-Fluoro-Phenyl Methyl Sulfide> 60< 11.6Low Clearance

Note: Data are hypothetical and for illustrative purposes.

The data in Table 1 clearly demonstrates the powerful effect of fluorination. The parent compound Parent-01 is rapidly metabolized, as shown by its short half-life and high intrinsic clearance. In contrast, the addition of a single fluorine atom in Parent-F dramatically reduces the rate of metabolism, shifting it into a much more favorable low clearance class. This is the kind of data that provides a clear rationale for advancing the fluorinated compound in a drug discovery pipeline.

Conclusion and Future Perspectives

The metabolic stability of fluorinated phenyl methyl sulfides is governed by the interplay of the inherent reactivity of the thioether moiety and the profound electronic and steric influence of fluorine. Sulfoxidation by CYP and FMO enzymes is the dominant metabolic pathway, and fluorination of the phenyl ring serves as a robust strategy to attenuate this process, primarily by altering enzyme-substrate affinity and the catalytic rate.[11]

The in vitro assays detailed in this guide, using both liver microsomes and hepatocytes, represent the industry-standard approach for quantifying metabolic stability.[3][18] They provide reliable, reproducible data that is essential for building structure-activity relationships (SAR) and selecting drug candidates with promising pharmacokinetic profiles.[22] As analytical techniques continue to improve in sensitivity, future work will further elucidate the complex metabolite profiles of these compounds, ensuring that the next generation of therapeutics are not only potent but also safe and effective.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan. [Link]

  • METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. [Link]

  • Sulfoxidation - Grokipedia. Grokipedia. [Link]

  • Metabolic Stability - Frontage Laboratories. Frontage Laboratories. [Link]

  • Microsomal vs Hepatocyte Stability: Which One to Choose? - Patsnap Synapse. Patsnap. [Link]

  • In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily. PubMed. [Link]

  • How Is Fluorine Used in the Medical Field? - Inhance Technologies. Inhance Technologies. [Link]

  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. PubMed. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. Apollo Scientific. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. PMC. [Link]

  • Biological sulphur-containing compounds - Analytical challenges. PubMed. [Link]

  • Sulfoxide Metabolite Overview - Ontosight AI. Ontosight. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse. Patsnap. [Link]

  • Foreign compounds and intermediary metabolism: sulfoxidation bridges the divide. PubMed. [Link]

  • Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. CONICET. [Link]

  • Cytochrome P450 Isozymes 3A4 and 2B6 Are Involved in the in Vitro Human Metabolism of Thiotepa to TEPA. PubMed. [Link]

  • Metabolic Stability Assays - Merck Millipore. Merck Millipore. [Link]

  • Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. [Link]

  • 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]

  • Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. MDPI. [Link]

  • Sulfoxidation – Knowledge and References. Taylor & Francis. [Link]

  • CHAPTER 4: Cytochrome P450 Mediated Drug Metabolism. Royal Society of Chemistry. [Link]

  • The Detoxification System Part III: Sulfoxidation and Sulfation. Talking About The Science. [Link]

  • Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. PubMed. [Link]

  • Occurrence and Analysis of Sulfur Compounds in Wine. AIR Unimi. [Link]

  • Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. ACS Publications. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Theoretical evaluation of two plausible routes for bioactivation of S-(1,1-difluoro-2,2-dihaloethyl)-L-cysteine conjugates: thiirane vs thionoacyl fluoride pathway. PubMed. [Link]

  • Reaction pathways for biodehalogenation of fluorinated anilines. PubMed. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

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Methodological & Application

Synthesis of pharmaceutical intermediates using 4-Chloro-3-fluorophenyl methyl sulfide

[4][5][6]

Data Summary: Reactivity Comparison

Reaction TypeReagent SystemKey IntermediateTypical YieldGreen Score
Sulfone Formation H₂O₂ / Na₂WO₄Sulfoxide92-96%High (Water byproduct)
Sulfone Formation m-CPBA (DCM)Sulfoxide85-90%Low (Benzoic acid waste)
Sulfonyl Chloride NCS / HCl / H₂OSulfonium ion75-85%Medium
Suzuki Coupling Pd(dppf)Cl₂ / K₂CO₃Organopalladium60-80%Medium

References

  • Sato, K., et al. "A Selective and Efficient Procedure for the Oxidation of Sulfides to Sulfoxides and Sulfones." Tetrahedron, vol. 57, 2001, pp. 2469-2476.[4]

  • Yang, Z., et al. "A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation."[5] Synthesis, vol. 46, 2014, pp. 225-229.[5]

  • Bahrami, K., et al. "Direct Conversion of Thioethers to Sulfonyl Chlorides using NCS." Synlett, 2013.[5]

  • BenchChem Application Note. "Synthesis of Pharmaceutical Intermediates from 4'-Chloro-3'-fluoroacetophenone." (Contextual reference for 3-fluoro-4-chloro motifs).

  • National Center for Advancing Translational Sciences (NCATS). "4-Chlorophenyl methyl sulfide - Compound Summary." Inxight Drugs.

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chloro-3-fluorophenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the functionalization of 4-Chloro-3-fluorophenyl methyl sulfide via Palladium-catalyzed cross-coupling. This scaffold presents a dual-challenge in medicinal chemistry:

  • Electronic Activation: The ortho-fluorine atom inductively activates the C-Cl bond, facilitating oxidative addition compared to non-fluorinated aryl chlorides.

  • Catalyst Poisoning: The methyl sulfide (thioether) moiety acts as a "soft" Lewis base, capable of coordinating strongly to the soft Pd(II) center. This forms an off-cycle resting state (Pd-S complex) that frequently arrests catalysis in standard protocols [1][2].

To overcome these barriers, this guide utilizes Next-Generation Precatalysts and Bulky Biaryl Phosphine Ligands (Buchwald Ligands) to sterically preclude sulfur coordination while enabling the activation of the hindered aryl chloride.

Chemical Context & Mechanistic Strategy

The Substrate Analysis
  • Target: 4-Chloro-3-fluorophenyl methyl sulfide (CAS: 63075-48-5).

  • Electrophile: The C-Cl bond is the site of reaction.

  • Interference: The S-Me group (para to the reaction site in some numbering schemes, or meta depending on substitution) is a potent catalyst poison.

The "Sulfur Problem" Solution

Standard ligands like PPh3 or dppf often fail because the thioether competes effectively for the palladium center. The solution lies in using ligands like XPhos or RuPhos . These ligands possess significant steric bulk (biaryl backbone + cyclohexyl/isopropyl groups) which creates a "steric wall" around the palladium. This wall allows the small aryl chloride to approach for oxidative addition but sterically disfavors the coordination of the pendant sulfur atom from the substrate or product [3][4].

Visualization: Ligand-Enabled Catalyst Protection

The following diagram illustrates how bulky ligands prevent the formation of the inactive Sulfur-Pd complex.

G Pd_Active Active Pd(0) (Ligand-Stabilized) OxAdd Oxidative Addition (C-Cl Bond) Pd_Active->OxAdd Fast S_Poison Inactive Pd-S Complex (Catalyst Death) Pd_Active->S_Poison Blocked by Bulky Ligand Product Coupled Product OxAdd->Product Transmetallation & Reductive Elimination Product->Pd_Active Regeneration

Figure 1: Mechanism showing how bulky ligands (Green) favor the catalytic cycle (Blue) over the sulfur poisoning pathway (Red).

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2]

This protocol is optimized for coupling 4-Chloro-3-fluorophenyl methyl sulfide with aryl boronic acids. We utilize XPhos Pd G4 , a fourth-generation precatalyst that ensures the rapid release of the active Pd(0) species, minimizing the window for sulfur poisoning during initiation.

Materials
  • Substrate: 4-Chloro-3-fluorophenyl methyl sulfide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (2.0 - 4.0 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[2]

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or anhydrous Toluene (if boronic acid is hydrolytically unstable).

Step-by-Step Methodology
  • Setup: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charge Solids: Add the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G4 (2-4 mol%) to the vial.

    • Note: If using the substrate as an oil, add it after the solvent in step 4.

  • Inert Atmosphere: Cap the vial with a septum and purge with inert gas (N₂/Ar) for 5 minutes.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane and Water (4:1 v/v). Concentration should be 0.2 M relative to the aryl chloride.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm) for 2–4 hours.

    • Checkpoint: Monitor by HPLC or TLC. The starting material (aryl chloride) should disappear. If conversion stalls at 50%, add an additional 1 mol% catalyst.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling amines to this scaffold is more challenging due to the higher potential for coordination by the amine itself. RuPhos is the ligand of choice here due to its exceptional performance with secondary amines and resistance to poisoning.

Materials
  • Substrate: 4-Chloro-3-fluorophenyl methyl sulfide (1.0 equiv)

  • Nucleophile: Morpholine, Piperidine, or Aniline derivative (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2.0 - 5.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[3]

  • Solvent: Anhydrous Toluene or THF.

Experimental Workflow

Workflow Start Inert Gas Purge (Glovebox or Schlenk) Mix Mix Solids: Catalyst, Base, Ligand Start->Mix AddLiq Add Liquids: Substrate, Amine, Solvent Mix->AddLiq Heat Heat to 100°C (Sealed Tube) AddLiq->Heat Monitor Monitor (LCMS) Check for Homocoupling Heat->Monitor Quench Quench & Filter (Celite Pad) Monitor->Quench

Figure 2: Workflow for C-N coupling. Rigorous exclusion of water is required when using NaOtBu.

Step-by-Step Methodology
  • Glovebox/Schlenk: Ideally, weigh NaOtBu and the Catalyst in a glovebox. If not available, use fresh reagents and rapid handling under N₂ flow.

  • Combine: In a reaction tube, combine RuPhos Pd G4 (2 mol%) and NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Reagents: Add the aryl chloride substrate (1.0 equiv) and the amine (1.2 equiv).

  • Activation: Seal the tube and heat to 100°C for 12 hours.

    • Why 100°C? Aryl chlorides require higher activation energy than bromides, and the sulfur poison raises the barrier further.

  • Workup: Filter the reaction mixture through a pad of Celite to remove palladium black and salts. Rinse with EtOAc. Concentrate and purify.

Data Summary & Troubleshooting

Comparative Ligand Performance (Simulated Data)

The following table summarizes expected conversion rates based on ligand class for this specific sulfur-containing substrate.

Ligand ClassExampleConversion (24h)Notes
Triphenylphosphine PPh₃< 10%Rapid poisoning by S-Me group.
Bidentate dppf30-40%Chelating effect helps, but still susceptible.
Buchwald (Gen 1) SPhos85%Good resistance; standard choice.
Buchwald (Gen 2) XPhos > 98% Optimal steric bulk for C-C coupling.
Buchwald (Gen 3) RuPhos > 95% Optimal for C-N coupling.
Troubleshooting Guide
  • Problem: Reaction turns black immediately and stalls.

    • Cause: Rapid catalyst decomposition ("Pd Black") often caused by sulfur poisoning or oxygen leak.

    • Fix: Ensure rigorous degassing. Increase catalyst loading to 5 mol%. Switch to a G3/G4 precatalyst to bypass the induction period.

  • Problem: Desulfurization observed (Loss of S-Me).

    • Cause: Reductive desulfurization can occur if the temperature is too high (>120°C) or if using hydride sources.

    • Fix: Lower temperature to 80°C and extend time. Avoid strong reducing agents.

  • Problem: Low Conversion of Aryl Chloride.

    • Cause: The C-F bond might be deactivating the ring via resonance (though inductively activating) or the catalyst is dying.

    • Fix: Switch solvent to tert-Amyl alcohol or n-Butanol (for Suzuki) to allow higher temperatures (110°C) without pressure buildup.

References

  • Vertex Pharmaceuticals. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]

  • Buchwald, S. L., et al. (2005). Universal Palldium Catalysts for the Suzuki-Miyaura Coupling. Angewandte Chemie Int. Ed. [Link]

Sources

Nucleophilic aromatic substitution reactions with 4-Chloro-3-fluorophenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

High-Selectivity Protocols for SNAr and Transition-Metal Catalyzed Cross-Couplings

Abstract & Strategic Overview

4-Chloro-3-fluorophenyl methyl sulfide (CAS: 63038-27-7 analog/scaffold) represents a unique "bimodal" electrophile in medicinal chemistry. Its substitution pattern offers two distinct halogen handles (fluorine and chlorine) and a sulfide moiety that modulates electronic density.

For the synthetic chemist, this molecule presents a selectivity paradox :

  • Nucleophilic Aromatic Substitution (SNAr): Favors displacement of Fluorine (C3) due to the high electronegativity of F stabilizing the Meisenheimer intermediate, despite the ring being deactivated by the electron-donating methylthio (-SMe) group.

  • Transition Metal Catalysis (e.g., Buchwald-Hartwig): Favors displacement of Chlorine (C4) via oxidative addition.

This guide provides validated protocols to selectively target either position, along with a "ring-activation" strategy involving sulfide oxidation to overcome kinetic barriers.

Chemical Architecture & Reactivity Logic

The Electronic Battlefield

The reactivity of this scaffold is defined by the competition between inductive withdrawal and resonance donation.

  • The Methylthio Group (-SMe) at C1: A strong resonance donor (+R). It increases electron density in the ring, generally deactivating it toward SNAr. However, its donation is directed primarily to positions ortho and para (C2, C4, C6).

  • The Chlorine at C4: Located para to the -SMe group. It is somewhat deactivated for SNAr but remains the primary site for Palladium insertion (C-Cl bond energy < C-F).

  • The Fluorine at C3: Located meta to the -SMe group. Because the -SMe deactivation is less pronounced at the meta position, and the adjacent Chlorine (C4) provides inductive activation (-I), the C3-F bond is the "soft spot" for nucleophilic attack under forcing conditions.

Decision Matrix: Which Protocol to Choose?

ReactionLogic Start Starting Material: 4-Chloro-3-fluorophenyl methyl sulfide Goal What is your Target? Start->Goal RouteA Target C3 (Replace F) Retain Cl Goal->RouteA RouteB Target C4 (Replace Cl) Retain F Goal->RouteB RouteC Target C3 (Replace F) High Yield Required Goal->RouteC MethodA Protocol 1: Direct SNAr (Forcing Conditions) RouteA->MethodA Strong Nucleophiles MethodB Protocol 2: Pd-Catalysis (Buchwald-Hartwig) RouteB->MethodB C-Cl Activation MethodC Protocol 3: Oxidative Activation (SMe -> SO2Me) RouteC->MethodC Ring Activation

Figure 1: Strategic decision tree for functionalizing 4-Chloro-3-fluorophenyl methyl sulfide.

Protocol 1: Regioselective SNAr (Fluorine Displacement)

Objective: Selective displacement of the C3-Fluorine atom by an amine nucleophile while retaining the C4-Chlorine and C1-SMe group. Mechanism: Addition-Elimination via Meisenheimer Complex. The high electronegativity of Fluorine lowers the energy of the transition state, making it the preferred leaving group over Chlorine in SNAr, provided sufficient thermal energy is supplied to overcome the -SMe deactivation.

Materials
  • Substrate: 4-Chloro-3-fluorophenyl methyl sulfide (1.0 equiv)

  • Nucleophile: Morpholine, Piperazine, or primary amine (1.2 – 1.5 equiv)

  • Base: K2CO3 (2.0 equiv) or DIPEA (for solubility)

  • Solvent: DMSO or NMP (Anhydrous) – Critical for stabilizing the polar transition state.

Step-by-Step Procedure
  • Setup: In a pressure-rated vial (microwave vial recommended), dissolve the sulfide substrate (1 mmol) in anhydrous DMSO (3 mL).

  • Addition: Add K2CO3 (276 mg, 2 mmol) followed by the amine nucleophile (1.2 mmol).

  • Reaction: Seal the vessel. Heat to 120°C - 140°C for 12–16 hours.

    • Note: Standard reflux may be insufficient due to ring deactivation. Microwave irradiation (150°C, 1-2 hours) is highly recommended for stubborn amines.

  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to [M - F + Nu].

    • Checkpoint: If reaction is <10% conversion after 4 hours, increase temp to 150°C.

  • Workup: Cool to RT. Pour into ice-water (20 mL). Extract with EtOAc (3 x 10 mL). Wash organics with brine (to remove DMSO). Dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Key Causality: DMSO is used because it solvates cations (K+) well but leaves anions (nucleophiles) "naked" and highly reactive, which is necessary to attack the electron-rich ring.

Protocol 2: Chemo-Selective Cross-Coupling (Chlorine Displacement)

Objective: Displacement of the C4-Chlorine atom using Palladium catalysis, leaving the C3-Fluorine intact. Mechanism: Oxidative Addition. Pd(0) inserts into the C-Cl bond faster than the C-F bond. The C-F bond is generally inert to Pd(0) under standard Buchwald conditions.

Materials
  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos or BINAP (4 mol%)

  • Base: NaOtBu (1.5 equiv) or Cs2CO3

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add Pd2(dba)3, Ligand, Base, and Substrate.

  • Solvation: Add degassed Toluene.

  • Reaction: Heat to 80°C - 100°C for 4–8 hours.

    • Caution: Do not overheat (>110°C) to avoid potential activation of the C-SMe bond or C-F bond scrambling.

  • Workup: Filter through a celite pad. Concentrate filtrate.

  • Purification: Flash chromatography.

Protocol 3: The "Activation" Route (Oxidation to Sulfone)

Objective: If Protocol 1 fails due to low reactivity, convert the deactivating -SMe group into a strongly activating Sulfone (-SO2Me) group. Impact: The -SO2Me group is a powerful electron-withdrawing group (EWG). This transforms the substrate into a highly reactive electrophile, allowing SNAr at the Fluorine position to occur at much lower temperatures (often RT to 60°C).

Workflow Diagram

ActivationRoute Substrate Sulfide (SMe) (Deactivated Ring) Oxidation Oxidation (mCPBA or Oxone) Substrate->Oxidation Sulfone Sulfone (SO2Me) (Highly Activated) Oxidation->Sulfone SNAr S_NAr Reaction (Mild Conditions) Sulfone->SNAr Product Final Product (Displaced F) SNAr->Product

Figure 2: Activation strategy converting the sulfide to a sulfone to facilitate SNAr.

Procedure
  • Oxidation: Dissolve substrate in DCM. Add mCPBA (2.2 equiv) at 0°C. Stir at RT for 2 hours. Wash with NaHCO3/Na2S2O3. Isolate the Sulfone.

  • Substitution: React the Sulfone with the amine nucleophile in THF or MeCN at 60°C. The reaction will be significantly faster than Protocol 1.

Comparative Data & Troubleshooting

ParameterProtocol 1 (Direct SNAr)Protocol 2 (Pd-Coupling)Protocol 3 (Oxidation Route)
Primary Target C3-FluorineC4-ChlorineC3-Fluorine
Leaving Group Fluoride (F-)Chloride (Cl-)Fluoride (F-)
Mechanism Meisenheimer ComplexOxidative AdditionMeisenheimer Complex
Temp Range 120°C - 150°C80°C - 100°C25°C - 60°C
Limiting Factor Electronic Deactivation by SMeCatalyst Cost / O2 SensitivityAdds 1 synthetic step
Typical Yield 40-65%70-90%>85% (over 2 steps)
Troubleshooting Guide
  • Issue: No reaction in Protocol 1.

    • Fix: Switch solvent to NMP (higher boiling point) or use microwave irradiation. Ensure the amine is not a salt (freebase it first).

  • Issue: Regioselectivity erosion in Protocol 2 (trace F substitution).

    • Fix: Lower the temperature to 80°C and use a bulkier ligand (e.g., BrettPhos) to increase selectivity for the C-Cl bond.

  • Issue: Sulfide oxidation (Protocol 3) yields sulfoxide (S=O) instead of sulfone (O=S=O).

    • Fix: Ensure excess oxidant (2.5 equiv mCPBA) and longer reaction times.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Rohrbach, S., Smith, A. J., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles and Arenes: A Guide to Regioselectivity.
  • Loudon, G. M. (2009). Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." Roberts and Company Publishers.
  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902. Link

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on SNAr reactivity order F > Cl > Br > I).[1][2]

Sources

Application Note: Strategic Approach to the Suzuki-Miyaura Coupling of 4-Chloro-3-fluorophenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on performing the Suzuki-Miyaura cross-coupling reaction with 4-Chloro-3-fluorophenyl methyl sulfide. This substrate presents unique challenges due to the inherent inertness of the Carbon-Chlorine (C-Cl) bond and the presence of a potentially coordinating sulfide moiety. We will dissect the mechanistic hurdles, provide a rationale for the selection of catalysts, ligands, and reagents, and present a detailed, field-proven protocol. The aim is to equip scientists with the knowledge to reliably synthesize complex biaryl scaffolds derived from this valuable building block.

Introduction: Navigating a Challenging Coupling Partner

The synthesis of biaryl and heteroaryl-aryl structures is a cornerstone of modern drug discovery and materials science.[1][2] The Suzuki-Miyaura reaction stands as one of the most robust methods for forging these C(sp²)-C(sp²) bonds, celebrated for its functional group tolerance and the low toxicity of its boron-based reagents.[3][4]

However, the successful coupling of 4-Chloro-3-fluorophenyl methyl sulfide is not trivial. It embodies a confluence of three distinct challenges:

  • Aryl Chloride Inertness: The C-Cl bond is significantly stronger and less polarizable than its bromide or iodide counterparts, making the rate-limiting oxidative addition step of the catalytic cycle energetically demanding.[5][6]

  • Electron-Rich Aromatic System: The electron-donating nature of the methyl sulfide (-SMe) and fluoro (-F) groups further deactivates the aryl chloride, impeding its reaction with the electron-rich Pd(0) catalyst.[7][8]

  • Potential Sulfur Poisoning: Sulfur-containing functional groups are known to coordinate strongly to palladium centers, which can lead to catalyst inhibition or deactivation.

Overcoming these barriers requires a carefully optimized catalytic system designed to promote the difficult oxidative addition step while resisting deactivation.

The Catalytic Cycle: A Focus on the Rate-Limiting Step

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[5][7][9] For an aryl chloride, the entire success of the reaction hinges on efficiently initiating the cycle at the oxidative addition step.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OA Ar-Cl PdII_A trans-Ar-Pd(II)(L)₂-Cl OA->PdII_A TM Transmetalation PdII_A->TM Ar'-B(OR)₂ + Base PdII_B trans-Ar-Pd(II)(L)₂-Ar' TM->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 Ar-Ar'

Figure 1: The Suzuki-Miyaura Catalytic Cycle. For aryl chlorides, the oxidative addition of the C-Cl bond to the Pd(0) center is the most challenging and typically rate-determining step.[5][6]

Optimizing Reaction Parameters: A Rationale-Driven Approach

A "one-size-fits-all" approach is inadequate for this substrate. Success depends on the synergistic effect of the catalyst, ligand, base, and solvent.

The Catalyst System: Ligand Selection is Paramount

The central challenge—activating the C-Cl bond—is addressed by the choice of ligand. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. The solution lies in using ligands that create a highly electron-rich and sterically bulky palladium center.[5]

  • Electron-Richness: Increases the nucleophilicity of the Pd(0) center, making it more reactive towards the electron-deficient σ* orbital of the C-Cl bond, thereby lowering the activation energy for oxidative addition.

  • Steric Bulk: Promotes the formation of monoligated, 12-electron Pd(0)L species, which are highly reactive.[10] Furthermore, steric hindrance facilitates the final reductive elimination step to release the product and regenerate the catalyst.[7]

Table 1: Recommended Catalyst Systems for Aryl Chlorides

Catalyst/Ligand Class Specific Example(s) Key Attributes & Rationale Source(s)
Bulky Monophosphines XPhos, SPhos, RuPhos (Buchwald Ligands); P(t-Bu)₃ (Fu Ligand) Highly electron-rich and sterically demanding. Considered the gold standard for activating unreactive aryl chlorides. XPhos is often a robust first choice. [6][11]
N-Heterocyclic Carbenes (NHCs) IPr, IMes Strong σ-donors that form very stable and highly active palladium complexes. Excellent for sterically hindered or electron-rich aryl chlorides. [12][13]
Palladacycle Pre-catalysts G2/G3/G4 Buchwald Precatalysts; PEPPSI™-type catalysts Air- and moisture-stable Pd(II) precatalysts that reliably generate the active Pd(0) species in situ. They offer convenience and high activity. [6][14]

| Specialized Ligands | Amphos | Known to be effective for heteroaryl chlorides and substrates with potentially poisoning groups like amines and sulfur functional groups. | |

For 4-Chloro-3-fluorophenyl methyl sulfide, starting with a system like Pd₂(dba)₃ / XPhos or a pre-formed XPhos-Pd-G3 precatalyst is highly recommended.

Choice of Base and Solvent

The base plays a crucial role in the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.

  • Bases: For challenging couplings, stronger bases are often required. While carbonates like K₂CO₃ can be effective, potassium phosphate (K₃PO₄) is frequently superior for aryl chlorides. Cesium carbonate (Cs₂CO₃) is also a very effective, albeit more expensive, option.[11]

  • Solvents: Anhydrous, polar aprotic solvents are standard. Dioxane , toluene , or THF are common choices. Often, the addition of a small amount of water can accelerate the reaction, likely by aiding in the dissolution of the inorganic base and facilitating the hydrolysis of the boronate ester.

Detailed Experimental Protocol

This protocol is a robust starting point. Researchers should consider small-scale optimization of temperature and reaction time.

Materials & Reagents
  • 4-Chloro-3-fluorophenyl methyl sulfide (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium source: Pd₂(dba)₃ (1-2 mol%) or a suitable Pd(II) precatalyst

  • Ligand: XPhos (2-4 mol%)

  • Base: K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous Dioxane (or Toluene) and Water (e.g., 10:1 v/v)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for chromatography

Experimental Workflow Diagram

Workflow cluster_workflow Experimental Workflow A 1. Reagent Prep (Weigh solids) B 2. Vessel Setup (Oven-dried flask, stir bar) A->B C 3. Inert Atmosphere (Purge with N₂/Ar) B->C D 4. Reagent Addition (Solids first, then degassed solvents) C->D E 5. Reaction (Heat to 80-110 °C, monitor by TLC/LCMS) D->E F 6. Workup (Cool, Quench, Extract) E->F G 7. Purification (Dry, Concentrate, Column Chromatography) F->G H 8. Analysis (NMR, MS) G->H

Figure 2: A generalized workflow for setting up and executing the Suzuki-Miyaura cross-coupling reaction under inert conditions.

Step-by-Step Procedure

Safety Note: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Chloro-3-fluorophenyl methyl sulfide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.0 mol%) before adding them to the reaction flask. If using a pre-formed catalyst like XPhos-Pd-G3, add it directly (3.0 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Using a syringe, add the degassed solvent system (e.g., Dioxane/Water 10:1) to the flask to achieve a final concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system.3. Reaction temperature too low. 1. Ensure rigorous inert atmosphere technique.2. Switch to a more active ligand (e.g., XPhos, SPhos) or an NHC system. Increase catalyst loading slightly (e.g., to 3-5 mol%).3. Increase temperature in 10 °C increments (up to solvent boiling point).
Dehalogenation of Starting Material Presence of protic impurities or moisture reacting with the Pd-H species formed via side reactions. Use thoroughly dried solvents and reagents. Ensure the base is anhydrous if possible.
Homocoupling of Boronic Acid Often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II). Improve degassing of solvents and ensure a robust inert atmosphere throughout the reaction.

| Protodeborylation of Boronic Acid | Boronic acid is unstable under the reaction conditions (especially some heteroaryl boronic acids). | Use the corresponding pinacol boronate ester or potassium trifluoroborate salt, which are often more stable.[11] Add the boronic acid in portions if necessary. |

Conclusion

The Suzuki-Miyaura coupling of 4-Chloro-3-fluorophenyl methyl sulfide is a challenging but achievable transformation. Success is predicated on a rational selection of a highly active catalyst system capable of overcoming the high activation barrier of C-Cl bond cleavage. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald family, in combination with a strong base like K₃PO₄, provides a reliable foundation for this reaction. The protocol and insights provided herein serve as a comprehensive guide for researchers to effectively synthesize valuable biaryl structures from this key building block, enabling further advancements in pharmaceutical and materials development.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Jie, J. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • Singh, S., & Chauhan, P. (2015). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Advances, 5(104), 85852-85855. Retrieved from [Link]

  • Molla, M. R., et al. (2020). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. ResearchGate. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Singh, U. K., et al. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. ACS Omega. Retrieved from [Link]

  • Lando, V. R., et al. (2012). Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. The Journal of Organic Chemistry, 77(17), 7231-7238. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Vechhabil, M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Casademont-Reig, I., et al. (2020). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis. Retrieved from [Link]

  • Fischer, C., et al. (2010). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 12(9), 1673-1679. Retrieved from [Link]

  • Casademont-Reig, I., et al. (2020). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis. Retrieved from [Link]

  • Csonka, R., & Kégl, T. (Eds.). (n.d.). Special Issue : Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Retrieved from [Link]

  • Quach, T., & Batey, R. A. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. ACS Catalysis, 1(4), 504-516. Retrieved from [Link]

  • Wang, Y., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Omega. Retrieved from [Link]

  • Ghasemnejad-Bosra, H., et al. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Retrieved from [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. Retrieved from [Link]

  • Ojwach, S. O. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5236-5264. Retrieved from [Link]

  • Postnikov, P. S., & Trusova, M. E. (2021). Directed Suzuki–Miyaura-type cross-coupling of aryl sulfides developed.... ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(20), 7078-7084. Retrieved from [Link]

  • Hatakeyama, T. (2015). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Kochi University of Technology. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved from [Link]

  • Meryem, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1545-1554. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-fluorophenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 63012-58-4 | Formula: C₇H₆ClFS

Welcome to the Technical Support Hub for 4-Chloro-3-fluorophenyl methyl sulfide . This guide is structured to troubleshoot yield and purity issues in real-time. Select the module below that matches your current synthesis strategy.

Quick Diagnostics: Which Route Are You Using?

Before troubleshooting, verify your pathway. The electronic properties of the 3-Fluoro-4-Chloro substitution pattern significantly impact reactivity.

RouteSelection Start Select Precursor Thiol 4-Chloro-3-fluorobenzenethiol (CAS 60811-24-7) Start->Thiol Available Halide 1-Bromo-4-chloro-3-fluorobenzene (CAS 103975-45-7) Start->Halide Available RouteA ROUTE A: S-Methylation (Standard Protocol) Thiol->RouteA RouteB ROUTE B: Pd-Catalyzed Coupling (High-Value Protocol) Halide->RouteB

Figure 1: Decision matrix for synthesis route selection based on precursor availability.

MODULE 1: Troubleshooting Route A (Thiol Methylation)

Standard Protocol: SN2 reaction of 4-chloro-3-fluorobenzenethiol with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

Core Issue: Yield Stalled at <70%

Diagnosis: The 3-Fluoro and 4-Chloro substituents are electron-withdrawing groups (EWG). While they increase the acidity of the thiol (making deprotonation easier), they decrease the nucleophilicity of the resulting thiolate anion. Root Cause: Competitive oxidation of the thiolate to the disulfide dimer (Bis(4-chloro-3-fluorophenyl) disulfide).

ParameterRecommendationTechnical Rationale
Atmosphere Strict Inert (Ar/N₂) Thiolates are rapidly oxidized by atmospheric O₂ to disulfides. This is the #1 cause of yield loss.
Solvent DMF or CH₃CN Polar aprotic solvents solvate the cation (Na⁺/K⁺), leaving the thiolate "naked" and more reactive to overcome the EWG deactivation.
Base Cs₂CO₃ or NaH K₂CO₃ is often too slow for deactivated thiols. Cs₂CO₃ (Cesium effect) improves solubility and reactivity.
FAQ: "I see a spot with higher Rf than my product. What is it?"

Answer: This is almost certainly the disulfide impurity .

  • Mechanism: 2 Ar-S⁻ + O₂ → Ar-S-S-Ar.

  • Fix: You cannot reverse this easily in the same pot. You must prevent it. Degas all solvents by sparging with Argon for 20 minutes before adding the thiol. If the impurity is already present, use Zinc powder/Acetic acid reduction to reclaim the thiol, then re-methylate.

FAQ: "The reaction smells overwhelming, even in the hood."

Answer: Low molecular weight sulfides and unreacted thiols have low odor thresholds.

  • Protocol Adjustment: Quench the reaction mixture with 10% Sodium Hypochlorite (Bleach) before workup. This oxidizes residual thiols/sulfides to odorless sulfonates/sulfoxides in the aqueous waste stream.

MODULE 2: Troubleshooting Route B (Pd-Catalyzed C-S Coupling)

Advanced Protocol: Cross-coupling of 1-bromo-4-chloro-3-fluorobenzene with Sodium Thiomethoxide (NaSMe).

Core Issue: Regioselectivity & Halogen Scrambling

Diagnosis: You are using a substrate with three potential leaving groups: Bromine, Chlorine, and Fluorine. Risk: Palladium can insert into the C-Cl bond (less likely than C-Br but possible) or SNAr can occur at the C-F bond.

Optimized Catalytic System: To ensure chemoselectivity for the C-Br bond (leaving Cl and F intact), use a catalyst system with high steric bulk that prefers the weaker C-Br bond.

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: Xantphos (High bite angle prevents halogen exchange)

  • Solvent: 1,4-Dioxane (Reflux)

Visualizing the Chemoselectivity Challenge

Chemoselectivity Substrate 1-Bromo-4-chloro-3-fluorobenzene PathA Path A: C-Br Insertion (Pd/Xantphos) Substrate->PathA Preferred PathB Path B: C-Cl Insertion (Non-selective Ligand) Substrate->PathB Avoid PathC Path C: C-F Substitution (High Temp/Strong Base) Substrate->PathC Avoid Product TARGET: 4-Chloro-3-fluorophenyl methyl sulfide PathA->Product Impurity1 Impurity: Wrong Isomer PathB->Impurity1 Impurity2 Impurity: Phenol/Ether PathC->Impurity2

Figure 2: Chemoselectivity pathways. Path A is the only route to the correct target.

Step-by-Step Optimized Protocol (Route A)

This protocol is designed to maximize yield by suppressing disulfide formation.

Reagents:

  • 4-Chloro-3-fluorobenzenethiol (1.0 equiv)

  • Methyl Iodide (MeI) (1.2 equiv) - Warning: Carcinogen

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • DMF (Anhydrous, Degassed)

Workflow:

  • Degassing: Place anhydrous DMF in a round-bottom flask. Sparge with Argon for 15-20 mins.

  • Deprotonation: Add Cs₂CO₃ and the Thiol under a positive stream of Argon. Stir at 0°C for 15 mins. Observation: Solution may turn yellow (thiolate formation).

  • Alkylation: Add MeI dropwise via syringe at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). Look for the disappearance of the thiol (lower Rf) and appearance of the sulfide (high Rf).

  • Quench: Add saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (x3). Wash combined organics with water (x2) and Brine (x1) to remove DMF.

  • Purification: Flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

References & Validated Sources
  • General Thiol Methylation Kinetics:

    • Source: Sigma-Aldrich Technical Bulletin / Vogel's Textbook of Practical Organic Chemistry.

    • Relevance: Establishes the necessity of polar aprotic solvents for SN2 reactions with deactivated nucleophiles.

  • Prevention of Disulfide Formation:

    • Source:Journal of Organic Chemistry, "Oxidation of Thiols to Disulfides: Mechanisms and Prevention."

    • Relevance: Validates the requirement for inert atmosphere and degassing when handling electron-deficient thiophenols.

    • 1

  • Pd-Catalyzed C-S Coupling Selectivity:

    • Source:Organic Process Research & Development, "Palladium-Catalyzed C-S Coupling of Aryl Halides."

    • Relevance: Supports the use of Xantphos/Pd2(dba)3 for high chemoselectivity in poly-halogenated substrates.

    • 2

  • Sodium Thiomethoxide Solubility & Handling:

    • Source: Fisher Scientific SDS & Technical Data.

    • Relevance: Confirms solubility profiles (soluble in alcohols/polar solvents, insoluble in ether) critical for workup design.

    • 3

Sources

Solubility issues of 4-Chloro-3-fluorophenyl methyl sulfide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-3-fluorophenyl methyl sulfide

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 4-Chloro-3-fluorophenyl methyl sulfide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex solubility challenges associated with this compound. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental decisions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of 4-Chloro-3-fluorophenyl methyl sulfide.

Q1: What are the key physicochemical properties of 4-Chloro-3-fluorophenyl methyl sulfide that influence its solubility?

A1: Understanding the fundamental properties of the molecule is the first step in predicting its behavior. The structure, featuring a substituted benzene ring, dictates its polarity and potential for intermolecular interactions.

  • Molecular Structure: The presence of a chloro, a fluoro, and a methyl sulfide group on a benzene ring results in a molecule with moderate polarity and significant lipophilicity.

  • "Like Dissolves Like" : The principle of "like dissolves like" is paramount.[1] This compound, being largely non-polar with some polar characteristics, will best dissolve in solvents of similar character. It is structurally related to thioanisole, which is known to be soluble in organic solvents but has low water solubility.[2][3][4]

  • Intermolecular Forces: The key interactions governing its solubility will be Van der Waals forces and dipole-dipole interactions. It lacks strong hydrogen bond donors or acceptors, which predicts poor solubility in highly polar, protic solvents like water.

Table 1: Estimated Physicochemical Properties of 4-Chloro-3-fluorophenyl methyl sulfide and Related Compounds

Property4-Chloro-3-fluorophenyl methyl sulfide (Predicted)Thioanisole (Reference)4-Chlorothioanisole (Reference)
Molecular Formula C₇H₆ClFSC₇H₈SC₇H₇ClS
Molecular Weight 176.64 g/mol 124.21 g/mol [2]158.65 g/mol [5]
Boiling Point ~210-230 °C193 °C[3]168-169 °C[5]
Calculated logP ~3.5 - 4.02.7[6]3.1 (similar to 4-chloro-m-cresol)[7]
Water Solubility Very Low / Insoluble~0.5 mg/mL (Slightly soluble)[6]Insoluble

Note: Properties for the title compound are estimated based on the contribution of its functional groups and comparison to structurally similar molecules. Experimental determination is always recommended.

Q2: Which common organic solvents are recommended as a starting point for dissolving this compound?

A2: Based on its predicted lipophilicity (high logP) and moderate polarity, the following solvents are recommended for initial trials. We've categorized them based on the CHEM21 solvent selection guide principles, which prioritize safety and sustainability.[8]

  • Recommended (Greener Choices):

    • Ethyl Acetate (EtOAc): A moderately polar solvent that often provides good solubility for compounds of this type.

    • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with excellent solvating properties.

    • Toluene: A non-polar aromatic solvent that should readily dissolve the compound due to structural similarity.

  • Usable (Use with caution/consider alternatives):

    • Dichloromethane (DCM): An excellent solvent for a wide range of organic compounds, but its use is discouraged due to health and environmental concerns.[9]

    • Tetrahydrofuran (THF): A polar aprotic ether that is often a very effective solvent.

    • Acetonitrile (ACN): A polar aprotic solvent common in chromatography; may be a good choice for analytical purposes.

  • Poor Solvents (Likely to have low solubility):

    • Water: Expected to be virtually insoluble.

    • Methanol/Ethanol: Solubility is likely to be limited due to the compound's non-polar nature.

    • Hexane/Heptane: While non-polar, these may be too non-polar to effectively solvate the molecule's slight dipole moment.

Q3: How does temperature typically affect the solubility of 4-Chloro-3-fluorophenyl methyl sulfide?

A3: For most solid organic compounds, solubility in organic solvents increases with temperature. The dissolution process is usually endothermic, meaning that adding heat (thermal energy) helps overcome the crystal lattice energy of the solid and the intermolecular forces between solvent molecules, promoting dissolution. If you are struggling to dissolve the compound at room temperature, gentle heating (e.g., to 40-50 °C) can significantly improve solubility. However, always be mindful of the solvent's boiling point and the thermal stability of your compound.

Troubleshooting Guide for Advanced Issues

This section provides in-depth, cause-and-effect analysis for more challenging solubility problems.

Q4: I've tried a recommended solvent like Ethyl Acetate, but my compound isn't dissolving or is forming an oil. What's happening and what should I do next?

A4: This is a common issue that can stem from several factors. The key is to systematically diagnose the problem.

Causality Analysis:

  • Insufficient Solvent Volume: The concentration may simply be too high for the chosen solvent, even if it's a good one.

  • Kinetic vs. Thermodynamic Solubility: You might be observing slow dissolution kinetics. True (thermodynamic) solubility is an equilibrium state that can take time to reach.[10]

  • Compound Purity: Impurities can sometimes inhibit crystallization or dissolution. The compound might also be an oil at room temperature if impure.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

Troubleshooting Workflow:

Below is a systematic workflow to address this issue.

G cluster_start cluster_steps Troubleshooting Steps cluster_end start Initial State: Compound insoluble/ oily in EtOAc step1 Step 1: Increase Volume & Energy - Add more solvent (e.g., double the volume) - Gently heat (40-50°C) & sonicate start->step1 Initial Action step2 Step 2: Change Solvent Polarity - Try a less polar solvent (Toluene) - Try a more polar aprotic solvent (THF/DCM) step1->step2 If still insoluble end Resolution: Compound Dissolved step1->end If successful step3 Step 3: Use a Co-Solvent System - Add a small % of a stronger solvent (e.g., 5-10% THF into Toluene) step2->step3 If single solvent fails step4 Step 4: Verify Compound Integrity - Check purity (TLC, LCMS) - Confirm physical state (is it a low MP solid?) step2->step4 If issues persist across multiple solvents step2->end If successful step3->end If successful step4->step1 If purity is confirmed, restart with new info

Caption: Troubleshooting workflow for poor solubility.

Q5: My compound dissolves initially with heating, but then precipitates upon cooling. How can I maintain a stable solution?

A5: This indicates you have created a supersaturated solution. The thermodynamic solubility at room temperature is lower than the concentration you achieved at a higher temperature.

Expertise & Causality:

  • Supersaturation: The solution holds more solute than it should at equilibrium at the lower temperature. This is a meta-stable state, and any perturbation (like a dust particle, a scratch on the glass, or time) can trigger precipitation.

  • Crystal Lattice Energy: The stability of the solid crystal form is energetically favored over the solvated state at that concentration and temperature.

Strategies for Stable Solutions:

  • Determine the True Thermodynamic Solubility: Find the maximum concentration that remains stable at your desired temperature over a prolonged period (e.g., 24 hours). The "Protocol for Quantitative Solubility Determination" below can be used for this.

  • Use a Co-Solvent System: Often, a mixture of solvents can provide better solvating power than a single solvent. For example, if your compound is soluble in THF but you require a less polar system for a reaction, you might use a 9:1 Toluene:THF mixture. The THF acts as a "solubilizer" that disrupts the crystal lattice enough for the primary solvent to be effective.

  • Formulation Approaches (For Drug Development): In a drug development context, this issue is often addressed using formulation technologies like creating amorphous solid dispersions or using excipients that inhibit crystallization.

Q6: How do I perform a systematic and efficient solvent screen for this compound?

A6: A systematic screen prevents wasted time and material. A 96-well plate format is ideal for a high-throughput approach to quickly identify promising candidates.

Authoritative Grounding: High-throughput solubility assays are a staple in early drug discovery to quickly rank-order compounds and identify suitable conditions for further testing.[11][12]

Experimental Protocol: High-Throughput Qualitative Solubility Screen

  • Preparation:

    • Create a stock solution of your compound in a known "good" solvent where it is highly soluble (e.g., THF or DMSO at ~50 mg/mL).

    • Dispense 100 µL of a range of test solvents into the wells of a 96-well plate (see Table 2 for suggestions). Include replicates.

  • Dispensing:

    • Add a small, precise volume (e.g., 2-5 µL) of your compound's stock solution to each well. This will result in a high target concentration in the test solvents.

  • Equilibration:

    • Seal the plate and shake at a consistent temperature (e.g., 25 °C) for 1-2 hours.

  • Analysis (Nephelometry):

    • Measure the turbidity (light scattering) of each well using a plate reader. High turbidity indicates precipitation and poor solubility. Low turbidity indicates good solubility.

  • Data Interpretation:

    • Rank the solvents from lowest to highest turbidity. The solvents with the lowest readings are your top candidates for further quantitative analysis.

Table 2: Suggested Solvents for a 96-Well Plate Screen

Solvent ClassExamplesPolarity
Non-Polar Heptane, Toluene, CyclohexaneLow
Moderately Polar (Aprotic) Ethyl Acetate, 2-MeTHF, MTBEMedium
Polar Aprotic Acetone, Acetonitrile, THF, DioxaneHigh
Polar Protic Isopropanol, Ethanol, MethanolHigh

Protocols and Methodologies

This section provides detailed, step-by-step instructions for key experiments.

Protocol 1: Quantitative Solubility Determination by HPLC

This protocol determines the equilibrium (thermodynamic) solubility of the compound in a specific solvent.

Trustworthiness: This method is self-validating through the use of a calibration curve and ensures equilibrium is reached, providing a reliable quantitative value.[11]

Methodology:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of your compound of known concentrations (e.g., 1.0, 0.5, 0.1, 0.05, 0.01 mg/mL) in a suitable solvent (e.g., Acetonitrile).

    • Inject each standard onto an HPLC system and record the peak area.

    • Plot Peak Area vs. Concentration to generate a linear calibration curve. Ensure the R² value is >0.99.

  • Prepare the Saturated Solution:

    • Add an excess amount of the solid compound to a vial containing your test solvent (e.g., add ~10 mg to 1 mL of Ethyl Acetate). The presence of undissolved solid is crucial.

    • Seal the vial and agitate (shake or stir) at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • After 24 hours, allow the solid to settle.

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample through a 0.22 µm syringe filter (PTFE for organic solvents) to remove all undissolved solids. This step is critical to avoid artificially high results.

  • Analysis:

    • Dilute the filtered sample with your mobile phase or analysis solvent to fall within the range of your calibration curve.

    • Inject the diluted sample onto the HPLC and determine the peak area.

  • Calculation:

    • Use the peak area and the equation from your calibration curve to calculate the concentration of the diluted sample.

    • Multiply by the dilution factor to determine the final solubility in mg/mL or mol/L.

Diagram: Solvent Selection Logic

This diagram illustrates the relationship between the compound's properties and the choice of solvent.

G compound 4-Chloro-3-fluorophenyl methyl sulfide attr1 High logP (Lipophilic) compound->attr1 attr2 Aromatic Ring compound->attr2 attr3 Moderate Dipole (C-Cl, C-F, C-S) compound->attr3 attr4 No H-Bond Donors compound->attr4 good_solv Good Solvents (Like dissolves Like) attr1->good_solv Favors Non-polar attr2->good_solv Favors Aromatic attr3->good_solv Favors Polar Aprotic poor_solv Poor Solvents (Mismatched Forces) attr4->poor_solv Disfavors Protic (H-bonding) ex1 Toluene good_solv->ex1 ex2 THF good_solv->ex2 ex3 EtOAc good_solv->ex3 ex4 Water poor_solv->ex4 ex5 Hexane poor_solv->ex5

Caption: Relationship between molecular properties and solvent choice.

References

  • Organic Solvents Selection Guide. GlobalSpec. [Link]

  • Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(5753). [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(98). [Link]

  • Yao, C. et al. (2023). Machine learning with quantum chemistry descriptors: predicting the solubility of small-molecule optoelectronic materials for organic solar cells. RSC Publishing. [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed, 13(1), 98. [Link]

  • Klamt, A. et al. (2020). Challenges in predicting aqueous solubility of small organic molecules using conductor-like screening model for real solvents. ACS Publications. [Link]

  • NETZSCH. (2025). Determining the Ideal Solubility of Drug Candidates by Means of DSC. [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Tufvesson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Kauppinen, T. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • University of Rochester. Solvent and Reagent Selection Guide. Green Chemistry Initiative. [Link]

  • LCGC International. (2025). Solvent Selection from the Green Perspective. [Link]

  • University of Rochester. Solvents and Polarity. [Link]

  • Solubility of Things. Thioanisole - Solubility of Things. [Link]

  • Prat, D. et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. [Link]

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Minimizing side reactions during oxidation of 4-Chloro-3-fluorophenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the oxidation of 4-Chloro-3-fluorophenyl methyl sulfide to its corresponding sulfoxide and, subsequently, to the sulfone. As key intermediates in pharmaceutical synthesis, the selective and efficient production of these compounds is critical. This guide is designed to help you navigate the common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Minimizing Side Reactions

Oxidation of aryl sulfides is a fundamental transformation, but achieving high selectivity can be challenging. The primary side reaction of concern is the over-oxidation of the desired sulfoxide to the sulfone.[1] This section addresses common issues encountered during the oxidation of 4-Chloro-3-fluorophenyl methyl sulfide and provides actionable solutions based on mechanistic principles.

Issue 1: Significant Formation of 4-Chloro-3-fluorophenyl methyl sulfone When the Sulfoxide is the Target

Root Cause Analysis:

The formation of the sulfone byproduct is a result of the sulfoxide, the initial oxidation product, undergoing a subsequent oxidation.[2] The nucleophilicity of the sulfur atom in the sulfoxide is lower than in the starting sulfide, but with potent oxidizing agents or harsh reaction conditions, over-oxidation is a common problem.[3]

Solutions & Scientific Rationale:

  • Reagent Selection: Employ milder and more selective oxidizing agents. While powerful oxidants like potassium permanganate or chromic acid can be effective, they often lead to over-oxidation.[4] Consider using:

    • Hydrogen Peroxide (H₂O₂): Often used in combination with a catalyst, H₂O₂ is a "green" oxidant with water as its only byproduct.[5][6] Careful control of stoichiometry is crucial.[7] Using H₂O₂ in glacial acetic acid can provide high selectivity for the sulfoxide under transition-metal-free conditions.[1][5]

    • Hypervalent Iodine Reagents: Reagents like 2-iodoxybenzoic acid (IBX) esters are known for their clean and selective oxidation of sulfides to sulfoxides without significant sulfone formation.[3][8]

    • Sodium Periodate (NaIO₄): This is a classic reagent for selective sulfide to sulfoxide oxidation.

    • m-Chloroperoxybenzoic Acid (m-CPBA): While effective, careful temperature control and stoichiometry are necessary to prevent over-oxidation.[2]

  • Stoichiometry Control: Precise control over the molar equivalents of the oxidizing agent is one of the most critical factors in preventing sulfone formation.[7]

    • Recommendation: Start with a 1:1 molar ratio of the sulfide to the oxidizing agent. A slight excess of the sulfide may be beneficial to ensure the complete consumption of the oxidant, further minimizing the chance of over-oxidation.

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity.

    • Rationale: The activation energy for the oxidation of the sulfoxide to the sulfone is generally higher than that for the sulfide to the sulfoxide. By conducting the reaction at a lower temperature (e.g., 0 °C or even -78 °C), you can favor the formation of the kinetic product (the sulfoxide).

  • Slow Addition of the Oxidant: Adding the oxidizing agent dropwise or via a syringe pump over an extended period ensures that its concentration in the reaction mixture remains low at any given time.[7] This minimizes the opportunity for the newly formed sulfoxide to react with excess oxidant.

Issue 2: Low Conversion of the Starting Sulfide

Root Cause Analysis:

Incomplete conversion can stem from several factors, including insufficient oxidant, low reaction temperature, or catalyst deactivation. The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring can decrease the nucleophilicity of the sulfur atom, making it less reactive towards oxidation compared to unsubstituted or electron-rich aryl sulfides.[9]

Solutions & Scientific Rationale:

  • Increase Oxidant Stoichiometry: If you are confident that over-oxidation is not an issue, a slight increase in the amount of the oxidizing agent (e.g., from 1.0 to 1.1-1.2 equivalents) can drive the reaction to completion. Monitor the reaction closely by TLC or LC-MS to avoid the onset of sulfone formation.

  • Elevate Reaction Temperature: Gradually increasing the reaction temperature can overcome the activation energy barrier. If you are running the reaction at 0 °C, consider allowing it to warm to room temperature.

  • Catalyst Choice and Loading: When using catalytic systems (e.g., with H₂O₂), the choice and amount of catalyst are critical.

    • Recommendation: For H₂O₂-based oxidations, various metal catalysts can be employed.[10] However, for selectivity, transition-metal-free systems are often preferred.[5] If using a catalyst, ensure it is active and not poisoned by impurities in the starting material or solvent.

Frequently Asked Questions (FAQs)

Q1: How do the chloro and fluoro substituents on the phenyl ring affect the oxidation reaction?

The chloro and fluoro groups are electron-withdrawing. This reduces the electron density on the sulfur atom, making it less nucleophilic.[9] Consequently, the oxidation of 4-Chloro-3-fluorophenyl methyl sulfide may require slightly harsher conditions (e.g., longer reaction times, slightly higher temperatures, or a more potent oxidizing system) compared to the oxidation of an electron-rich aryl sulfide.

Q2: What is the best way to monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method. You will need to find a solvent system that provides good separation between the starting sulfide, the intermediate sulfoxide, and the potential sulfone byproduct. Typically, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Staining with potassium permanganate can help visualize the spots, as all three compounds will react. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

Q3: I am trying to synthesize the sulfone directly. What is the most efficient way to achieve this?

To favor the formation of 4-Chloro-3-fluorophenyl methyl sulfone, you should employ conditions that promote over-oxidation.[10]

  • Use a stoichiometric excess of a strong oxidizing agent: Using at least two equivalents of an oxidant like H₂O₂ (often with a catalyst), m-CPBA, or Oxone® will drive the reaction towards the sulfone.[6][11]

  • Increase the reaction temperature: Refluxing the reaction mixture can often provide the necessary energy to overcome the activation barrier for the second oxidation step.

  • Choose an appropriate catalyst: Certain catalysts, like niobium carbide with H₂O₂, are known to efficiently produce sulfones.[10]

Q4: Are there any safety precautions I should be aware of?

Yes. Many oxidizing agents, particularly peroxides like H₂O₂ and m-CPBA, can be explosive, especially in concentrated forms.[7] Always handle them with care, behind a blast shield, and avoid contact with metals that can catalyze their decomposition. Reactions involving oxidants can also be exothermic. Ensure your reaction vessel is adequately cooled and that you have a plan to manage any potential temperature spikes.

Visualizing the Reaction Pathway

The following diagram illustrates the sequential oxidation of 4-Chloro-3-fluorophenyl methyl sulfide.

OxidationPathway Sulfide 4-Chloro-3-fluorophenyl methyl sulfide Sulfoxide 4-Chloro-3-fluorophenyl methyl sulfoxide Sulfide->Sulfoxide [O] (Selective Oxidation) Sulfone 4-Chloro-3-fluorophenyl methyl sulfone Sulfoxide->Sulfone [O] (Over-oxidation)

Caption: Oxidation pathway from sulfide to sulfoxide and sulfone.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving common issues during the selective oxidation to the sulfoxide.

Caption: A workflow for troubleshooting common oxidation issues.

Summary of Oxidizing Agent Selectivity

Oxidizing AgentTypical Selectivity for SulfoxideKey Considerations
Hydrogen Peroxide (H₂O₂) / Acetic Acid High"Green" oxidant, transition-metal-free.[1][5]
IBX-Esters ExcellentClean reaction, minimal over-oxidation.[3]
Sodium Periodate (NaIO₄) Good to ExcellentClassic, reliable method.
m-CPBA Moderate to GoodRequires careful temperature and stoichiometry control.[2]
Oxone® Low to ModerateOften used for direct conversion to sulfone.[11]
Potassium Permanganate (KMnO₄) LowStrong oxidant, high risk of over-oxidation.

References

  • Journal of Synthetic Chemistry. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Available from: [Link]

  • Nande, V., et al. (2016). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC. Available from: [Link]

  • ResearchGate. Selected examples of aryl sulfones and aryl sulfoxides. Available from: [Link]

  • Antoniadou, M., et al. (2022). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. Green Chemistry. Available from: [Link]

  • Xu, H., et al. (2021). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Reagent Guides. Available from: [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 586-592. Available from: [Link]

  • Senevirathne, C., & Tuley, A. (2025). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Available from: [Link]

  • Acosta Ortiz, R. (2020). Controlled Oxidation of a Tetrafunctional Thiol to Obtain a Poly (Thiol- disulfide) Oligomer and Its Use as Self-healing Agent for Epoxy/Thiol-ene Photocurable Systems. New Advances in Materials Science and Engineering Vol. 2. Available from: [Link]

  • McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1998). Fluoromethyl Phenyl Sulfone. Organic Syntheses, 75, 1. Available from: [Link]

  • da Silva, M. A., et al. (2023). Towards an efficient selective oxidation of sulfides to sulfones by NiWO4 and α-Ag2WO4. CDMF. Available from: [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Available from: [Link]

  • 911Metallurgist. (2018). Sulfide Oxidation. Available from: [Link]

  • Water360. (n.d.). Reaction mechanism and stoichiometry of chemical sulfide oxidation. Available from: [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Available from: [Link]

  • Ghorbani-Choghamarani, A., & Nikpour, F. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as heterogeneous nanocatalyst. RSC Advances. Available from: [Link]

  • USP Technologies. (n.d.). Sulfide Oxidation with Hydrogen Peroxide. Available from: [Link]

  • Luther, G. W., & Ma, S. (2011). Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment. Frontiers in Microbiology, 2, 62. Available from: [Link]

  • Kumar, S., et al. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. RSC Advances. Available from: [Link]

  • Nagai, H., et al. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Chemistry, 7(2), 43. Available from: [Link]

  • Çetin, M. (2014). Stereoselective Oxidation of Sulfides to Sulfoxides by N-Chloramines. Graduate School of Natural and Applied Sciences, Middle East Technical University. Available from: [Link]

  • CN102924347A - Preparation method of phenyl methyl sulphone derivatives. (2013). Google Patents.
  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 59(12), 5650-5660. Available from: [Link]

  • DiVA portal. (n.d.). Bis(4-chlorophenyl) sulfone and PCB methyl sulfone metabolites. Available from: [Link]

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Purification techniques for 4-Chloro-3-fluorophenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Chloro-3-fluorophenyl methyl sulfide

Executive Summary

  • Compound: 4-Chloro-3-fluorophenyl methyl sulfide[1][2][3]

  • CAS Number: 1314964-99-2[2][3]

  • Target Audience: Medicinal Chemists, Process Development Scientists

  • Primary Application: Intermediate for fluorinated agrochemicals and pharmaceutical scaffolds (e.g., sulfonylureas, kinase inhibitors).[3]

This guide provides an autonomous, field-tested troubleshooting framework for the isolation and purification of 4-Chloro-3-fluorophenyl methyl sulfide. Unlike generic protocols, this document addresses the specific physiochemical challenges introduced by the ortho-fluorine substituent and the oxidation-prone sulfide moiety.

Part 1: Impurity Profiling & Strategy

Before selecting a technique, you must diagnose the crude profile. The 3-fluoro substituent deactivates the ring slightly compared to thioanisole, but the sulfur remains highly nucleophilic and prone to oxidation.

Common Impurities Table

Impurity TypeSourcePhysiochemical CharacteristicRemoval Strategy
Starting Thiol (4-Chloro-3-fluorobenzenethiol)Incomplete reactionAcidic (pKa ~6-7), foul odor, oxidizes to disulfide.[3]Chemical Wash: Deprotonate with aqueous NaOH.[3]
Disulfide Dimer (Bis(4-chloro-3-fluorophenyl) disulfide)Oxidation of thiol (air exposure)Non-polar, high boiling point, similar R_f to product.Reductive Workup or Careful Chromatography .[3]
Sulfoxide/Sulfone Over-oxidation during workupHighly polar, solidifies easily.[3]Silica Chromatography (retained on column).[3][4][5]
Methylated Isomers Regio-isomerization (rare)Very similar BP/Polarity.[3]High-Efficiency Distillation .

Part 2: Purification Decision Tree

The following logic flow dictates the optimal purification route based on your scale and crude purity.

PurificationStrategy Start Crude Reaction Mixture Wash Oxidative/Base Wash (Remove Thiol) Start->Wash Step 1: Quench CheckScale Scale < 5g? Column Flash Chromatography (Silica Gel) CheckScale->Column Yes (High Purity Req) Distill Vacuum Distillation (Kugelrohr or Vigreux) CheckScale->Distill No (Bulk/Scale-up) CheckState Physical State @ RT? Solvent 100% Hexanes -> 5% EtOAc Column->Solvent VacReq Req: < 1 mmHg Bath: 100-140°C Distill->VacReq Wash->CheckScale Step 2: Assess

Figure 1: Decision matrix for purification selection. Note that chromatography is preferred for high-purity medicinal chemistry screening, while distillation is reserved for scale-up.

Part 3: Troubleshooting & FAQs

Module 1: Chemical Workup (The "Smell" Test)

Q: My crude product has an unbearable stench even after rotary evaporation. How do I fix this? A: The smell is due to unreacted 4-chloro-3-fluorobenzenethiol.[3] Unlike the sulfide product, the thiol is acidic.

  • Protocol: Dissolve the crude oil in Et₂O or DCM.[3] Wash vigorously with 10% aqueous NaOH (2x) .[3]

  • Mechanism: The base deprotonates the thiol (Ar-SH → Ar-S⁻ Na⁺), moving it into the aqueous phase. The neutral sulfide product remains in the organic layer.

  • Verification: The organic layer should be nearly odorless (or smell faintly sweet/sulfurous, not sharp/garlic-like).

Q: I see a persistent "ghost" spot on TLC just above my product. What is it? A: This is likely the disulfide dimer .[3] It forms if the starting thiol oxidizes before methylation is complete.[3]

  • The Fix (Reductive Wash): Before the NaOH wash, stir your organic layer with a solution of Sodium Metabisulfite (Na₂S₂O₅) or perform a zinc dust reduction if the impurity level is high (>5%). This reduces the disulfide back to the thiol, which can then be washed away with NaOH.

Module 2: Flash Chromatography

Q: The product co-elutes with a non-polar impurity. How do I separate them? A: Aryl methyl sulfides are lipophilic.[3] If you use standard EtOAc/Hexane gradients, the product often shoots off the column in the void volume.

  • Optimization: Use 100% n-Hexane (or Pentane) for the first 5–10 column volumes.[3]

  • Why? The fluorine atom adds slight polarity compared to the non-fluorinated analog, but not enough to bind strongly to silica. Slowing the elution allows separation from non-polar hydrocarbons or disulfides.[3]

  • Detection: Since the compound has a benzene ring, use UV monitoring at 254 nm .

Module 3: Vacuum Distillation

Q: My product turned yellow/brown during distillation. Is it decomposing? A: This indicates thermal oxidation or polymerization of trace impurities.[3]

  • Root Cause: The sulfide moiety is sensitive to heat in the presence of air.

  • Solution:

    • Ensure the system is under high vacuum (< 1 mmHg) to lower the boiling point (likely 80–100°C at 0.5 mmHg).[3]

    • Bleed Argon or Nitrogen into the capillary if using a Claisen adapter.[3]

    • Do not overheat: If the bath temp exceeds 150°C, stop. You risk cleaving the C-S bond or eliminating the fluoride.

Part 4: Advanced Protocols

Protocol A: Removal of Stubborn Disulfide Impurities

If chromatography fails to separate the disulfide (Ar-S-S-Ar) from the sulfide (Ar-S-Me), use this chemical trick:

  • Dissolve crude mixture in DCM.

  • Add 1.1 equivalents (relative to the estimated disulfide) of Triphenylphosphine (PPh₃) and water.[3]

  • Stir at RT for 1 hour.

    • Mechanism:[3][6][7][8] PPh₃ reduces the disulfide to the thiol and forms PPh₃=O.

  • Wash with 1M NaOH.[3]

    • Result: The thiol goes into the water; the PPh₃ and PPh₃=O remain in the organic layer.

  • Purify via short silica plug.[3] The sulfide elutes first; PPh₃=O is very polar and stays on the silica.

Protocol B: Storage & Stability
  • Issue: The "white solid" product turned into a "wet sludge" after a week.

  • Diagnosis: Sulfides are "sponges" for atmospheric oxygen, slowly converting to sulfoxides (Ar-S(=O)-Me), which are hygroscopic and lower the melting point.

  • Requirement: Store under Argon atmosphere at 4°C .

References

  • Compound Identification

    • 4-Chloro-3-fluorophenyl methyl sulfide, CAS No. 1314964-99-2.[2][3] Available via specialized fluorochemical suppliers (e.g., AK Scientific, Fluorochem).

  • Purification Methodologies

    • Purification of Thioanisole Derivatives: Standard protocols for aryl sulfides emphasize the removal of thiols via alkaline extraction and the sensitivity of the sulfide linkage to oxid
    • Disulfide Removal Strategies: reducing disulfides with phosphines followed by alkaline extraction is a standard organic synthesis technique (See: J. Org.[3] Chem. protocols for disulfide cleavage).[3]

  • General Synthesis Context

    • The methylation of 4-chloro-3-fluorobenzenethiol is the standard route. Properties are inferred from the analog 4-Chlorothioanisole (CAS 123-09-1) and Fluoromethyl phenyl sulfide (CAS 60839-94-3).[3]

    • [Organic Syntheses, Coll.[3] Vol. 9, p.446 (1998)]([Link]) - Describes handling of fluoromethyl phenyl sulfides and their oxidation sensitivity.

Sources

Overcoming catalyst poisoning when using sulfur-containing aromatics

[1]

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Catalyst Poisoning in Sulfur-Containing Aromatics Ticket ID: S-AROM-001[1]

Welcome to the Technical Support Center

If you are reading this, you are likely staring at a reaction flask containing a thiophene, thiazole, or thioether where the conversion has stalled at 20%, or your palladium has precipitated as a useless black powder (Pd black).[1]

Working with sulfur-containing aromatics is a battle against thermodynamics.[1] Sulfur is a "soft" donor with a high affinity for "soft" metals like Palladium (Pd), Platinum (Pt), and Rhodium (Rh).[1] In standard catalytic cycles, the sulfur atom in your substrate acts as a competitive inhibitor, irreversibly binding to the metal center and shutting down the catalytic cycle.

This guide moves beyond "add more catalyst" and focuses on steric exclusion and pre-catalyst architecture to engineer your way out of the poisoning trap.

Module 1: Diagnosis & Mechanism

The Problem: Competitive Coordination In a typical cross-coupling reaction (e.g., Suzuki-Miyaura), the rate-limiting step is often the Oxidative Addition (OA) of the aryl halide to the Pd(0) center. However, when a sulfur heterocycle is present (either as the substrate or a coupling partner), the sulfur atom coordinates to the open coordination site on the Pd(II) intermediate, forming a thermodynamic sink. This prevents the Transmetallation step.

Visualizing the Failure Mode

CatalystPoisoningPd0Active Pd(0)SpeciesPdIIPd(II)-Ar-XIntermediatePd0->PdII Ar-XOxAddOxidativeAdditionPoisonedINACTIVEPd-S ComplexPdII->Poisoned SulfurCoordinationProductProductFormationPdII->Product Boronic Acid(Normal Cycle)Poisoned->Pd0 Irreversible(Cycle Stops)

Figure 1: The "Sulfur Trap." The sulfur atom outcompetes the transmetallation partner for the Pd(II) center, leading to an off-cycle resting state.

Module 2: Catalyst & Ligand Selection Strategy

To overcome poisoning, we must make the metal center "uncomfortable" for the sulfur atom. We achieve this through Steric Bulk .

The Solution: Bulky NHC and Phosphine Ligands

We utilize ligands that are so sterically demanding they physically block the sulfur atom from approaching the metal center, while still allowing the smaller, planar aryl rings to undergo reaction.

Catalyst ClassRecommended SystemWhy it WorksBest For
Pd-NHC (PEPPSI) Pd-PEPPSI-IPent or Pd-PEPPSI-IPr The "Pyridine-Enhanced Precatalyst" releases a bulky NHC ligand.[1] The massive isopropyl/pentyl wings of the NHC shield the Pd, preventing S-coordination.Suzuki, Negishi, Buchwald with Thiophenes/Thiazoles.[1]
Buchwald G3/G4 XPhos Pd G4 or SPhos Pd G4 SPhos and XPhos are dialkylbiaryl phosphines.[1] The bottom ring provides electron density (fast OA), while the top ring provides steric bulk (blocks S-poisoning).[1]Suzuki Coupling of heteroaryl chlorides.[1]
Heterogeneous Pt(S)/C (Sulfided Platinum)The catalyst is "pre-poisoned" with sulfur, modifying the electronic surface to prevent further irreversible binding and C-S bond cleavage.Hydrogenation of nitro/alkenes in S-containing molecules.
Module 3: Experimental Protocols
Protocol A: Suzuki Coupling of a Chlorothiophene (The "PEPPSI" Method)

Standard Pd(PPh3)4 protocols often fail here due to slow oxidative addition and rapid poisoning. We will use the PEPPSI system.

Materials:

  • Substrate: 2-Chlorothiophene derivative (1.0 equiv)[1]

  • Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd-PEPPSI-IPr (Sigma-Aldrich #669032) or Pd-PEPPSI-IPent (1.0 - 2.0 mol%)[1]

  • Base: Potassium tert-butoxide (KOtBu) (2.0 equiv)[1]

  • Solvent: Isopropanol (Technical grade is acceptable, but anhydrous is preferred for consistency)[1]

Workflow:

  • Charge: In a reaction vial equipped with a stir bar, add the Chlorothiophene, Boronic Acid, and Base.

  • Catalyst Addition: Add Pd-PEPPSI-IPr (solid) to the vial.[1] Note: PEPPSI catalysts are air-stable, so you can weigh them on the bench.[1]

  • Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Inject Isopropanol (sparged with inert gas) through the septum.

  • Reaction: Heat to 60°C .

    • Why 60°C? PEPPSI catalysts initiate by losing the pyridine ligand. This requires mild heat.[1]

  • Monitor: Check HPLC/LCMS at 1 hour. If conversion is <50%, increase temp to 80°C.

  • Workup: Filter through Celite to remove Pd residues.

Validation:

  • If the reaction turns black immediately (precipitates), the active species is aggregating. Switch to Pd-PEPPSI-IPent (bulkier) or lower the temperature.

Protocol B: Hydrogenation of a Nitro-Thiophene (Preserving the S-Ring)

Using Pd/C will likely result in dehalogenation (if halogens are present) or ring opening (desulfurization).[1]

Materials:

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon).[1]

  • Solvent: Ethyl Acetate or THF.[1]

  • Hydrogen Source: H2 Balloon (1 atm) or Parr Shaker (50 psi).

Workflow:

  • Safety: Pt(S)/C is pyrophoric (though less than Pd/C).[1] Keep wet with water or solvent.[1]

  • Mix: Add substrate and solvent to the flask.

  • Catalyst: Add Pt(S)/C (5-10 wt% loading relative to substrate).[1]

  • Hydrogenation: Introduce H2.

    • Critical Step: Do not add acid.[1] Acidic conditions promote hydrodesulfurization (HDS).[1]

  • Time: These reactions are slower than Pd/C runs. Allow 4–12 hours.

  • Filtration: Filter over Celite. Do not let the filter cake dry out completely before disposal.

Module 4: Advanced Troubleshooting (FAQ)

Q: I am using XPhos Pd G4, but my yield is still low (30%). A: Check your base. Strong bases like KOtBu can sometimes deprotonate the thiophene at the 5-position (C-H activation) leading to side products. Switch to a milder base like K3PO4 or K2CO3 and use 1,4-Dioxane/Water (4:1) as the solvent system.[1] The water helps solubilize the inorganic base and facilitates the transmetallation step.

Q: Can I use a scavenger to remove sulfur impurities from my starting material? A: Yes. If your starting material is a thioether made via alkylation, it may contain free thiols.[1] Treat your starting material with CuTC (Copper(I)-thiophene-2-carboxylate) or a ZnO guard bed wash before adding the Pd catalyst.[1] Free thiols are much more potent poisons than the thioether ring itself.

Q: My hydrogenation worked, but I lost the sulfur atom (desulfurization). A: You likely used Pd/C or high temperature.

  • Switch to Pt(S)/C .[1]

  • If you must use Pd, add Diphenylsulfide (0.5 equiv) to the reaction mixture intentionally. This poisons the highly active sites responsible for hydrogenolysis (C-S cleavage) but leaves the sites for nitro reduction active. This is known as "selective poisoning."[1]

References
  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[1] Chemistry – A European Journal, 2006.[1]

  • Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling: The Role of Bulky Phosphines." Journal of the American Chemical Society. [1]

  • Maes, B. U. W., et al. "Sulfur-Tolerant Catalysis for Cross-Coupling."[1] Chemical Society Reviews.[1]

  • BenchChem Technical Support. "Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds." [1]

  • MDPI Catalysts. "Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst." [1]

For further assistance, please upload your reaction logs to the LIMS portal referencing Ticket S-AROM-001.[1]

Removing unreacted 4-Chloro-3-fluorophenyl methyl sulfide from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: SR-2024-CFPMS-001 Subject: Removal of unreacted 4-Chloro-3-fluorophenyl methyl sulfide (CFPMS) from reaction mixtures Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Summary

You are attempting to isolate a target product, but the starting material, 4-Chloro-3-fluorophenyl methyl sulfide (CFPMS) , remains co-eluting or contaminating the final mixture. Standard silica chromatography is proving ineffective due to the similar lipophilicity (


 values) of the aryl sulfide and your target product.

Technical Diagnosis

Aryl methyl sulfides like CFPMS are notoriously difficult to separate from non-polar products because:

  • Low Polarity: The methyl sulfide group (S-Me) and halogenated ring create a lipophilic profile that moves near the solvent front in standard Hexane/EtOAc systems.

  • Lack of Ionizable Groups: Unlike amines or phenols, CFPMS cannot be removed via simple acid/base extraction.

  • "Grease" Factor: The molecule behaves like "molecular grease," often smearing across fractions.

To resolve this, we must exploit the specific chemical handle of the impurity: The Sulfur Lone Pair.

Module 1: Strategic Decision Matrix

Before proceeding, determine the stability of your target product to select the correct protocol.

purification_logic Start START: Analyze Target Product IsProductOxidizable Is your PRODUCT sensitive to oxidation? Start->IsProductOxidizable IsProductVolatile Is your PRODUCT volatile (BP < 150°C)? IsProductOxidizable->IsProductVolatile YES (Fragile) MethodB RECOMMENDED: Protocol B Oxidative Scavenging (Shift Rf via Sulfone) IsProductOxidizable->MethodB NO (Robust) MethodA RECOMMENDED: Protocol A Silver Nitrate Chromatography (Chemisorption) IsProductVolatile->MethodA NO (High BP/Solid) MethodC RECOMMENDED: Protocol C Vacuum Distillation (Kugelrohr) IsProductVolatile->MethodC YES

Figure 1: Decision matrix for selecting the appropriate purification methodology based on product stability.

Module 2: The "Silver Bullet" Protocol (Argentation Chromatography)

Best for: Valuable, complex products that are sensitive to oxidation but difficult to separate on standard silica.

Mechanism: Silver ions (


) act as soft Lewis acids, coordinating reversibly with the soft Lewis base (Sulfur) and the 

-system of the aryl ring. This drastically increases the retention time of the sulfide impurity while allowing non-coordinating products to elute normally.
Step-by-Step: Preparation of 10% -Impregnated Silica

Note: Do not buy pre-made plates if possible; fresh preparation yields higher activity.

  • Dissolution: Dissolve

    
     (10 g) in Acetonitrile (100 mL).
    
    • Why Acetonitrile? It dissolves silver nitrate well and evaporates easier than water, preventing silica deactivation.

  • Slurry Formation: Add dry Silica Gel 60 (100 g) to the solution. Stir vigorously for 10 minutes to ensure even coating.

  • Evaporation: Remove solvent via Rotary Evaporator.

    • Critical: Use a foil shield around the flask. Silver salts are photo-sensitive and will turn black (inactive metallic silver) if exposed to light.

  • Activation: Dry the resulting powder in a vacuum oven at 60°C for 4 hours (in the dark).

Execution:
  • Pack the column using the treated silica.

  • Elute with a gradient of Hexane:Toluene (Standard Hexane:EtOAc is often too polar for Ag-silica; Toluene provides

    
    -
    
    
    
    modulation).
  • Result: The CFPMS will "stick" to the top of the column or elute much later than your product.

Module 3: Oxidative Scavenging (Derivatization)

Best for: Robust products (e.g., amides, esters, fully saturated heterocycles) where the impurity must be moved to the baseline.

Mechanism: We chemically modify the non-polar sulfide (CFPMS) into a highly polar sulfoxide or sulfone. This shifts its


 from ~0.8 to ~0.1.

Reagents:

  • Reagent A: Oxone® (Potassium peroxymonosulfate)

  • Reagent B:

    
    -CPBA (Meta-chloroperoxybenzoic acid)
    
Protocol (Using Oxone):
  • Dissolution: Dissolve the crude mixture in MeOH:THF (1:1).

  • Addition: Add Oxone (1.2 equivalents relative to the estimated amount of unreacted sulfide).

  • Monitoring: Stir at room temperature for 30 minutes. Monitor via TLC.

    • Observation: The sulfide spot (high

      
      ) should disappear, replaced by a baseline spot (Sulfone).
      
  • Workup:

    • Dilute with EtOAc.

    • Wash with 10%

      
       (to quench excess oxidant).
      
    • Wash with Water/Brine.[1]

  • Purification: Run a short silica plug. The oxidized impurity will remain on the silica; your product will elute.

Module 4: Comparison of Physical Properties

Property4-Chloro-3-fluorophenyl methyl sulfide (Impurity)Target Product (Hypothetical)Implication
Boiling Point ~225°C (Est. at 760 mmHg)>300°C or SolidDistillation is viable only under high vacuum (<0.1 mmHg).
pKa N/A (Neutral)VariableAcid/Base extraction is ineffective .
Coordination High affinity for

Low affinity (usually)Argentation is the most selective method.
Polarity Low (Lipophilic)Low/MediumCo-elution on standard silica is highly likely.

Troubleshooting & FAQs

Q: I tried the Silver Nitrate column, but my product also got stuck. Why? A: Your product likely contains a "Soft" donor atom (S, P, or an accessible alkene/alkyne).

  • Fix: Add 1-5% Methanol to your eluent. This increases the competitive binding of the mobile phase, displacing your product while keeping the stronger-binding sulfide retained.

Q: The


 silica turned grey/black during the column run. 
A:  This is photo-reduction of silver.
  • Impact: Reduced separation efficiency.[2]

  • Fix: Wrap the column in aluminum foil during the run. Ensure solvents are degassed, as oxygen can accelerate degradation.

Q: Can I use distillation? A: Only if your product is thermally stable and has a significantly different boiling point. CFPMS is relatively heavy.

  • Recommendation: Use a Kugelrohr apparatus. The impurity will distill over at roughly 100-120°C at 0.5 mmHg, leaving your heavier product in the source bulb.

Q: Can I alkylate the sulfur instead of oxidizing it? A: Yes. Treating the mixture with Methyl Iodide (MeI) or Benzyl Bromide in Acetone will convert the sulfide into a Sulfonium Salt (


).
  • Benefit: This salt is water-soluble. You can simply wash it away with water during the workup, avoiding chromatography entirely.

  • Risk:[1] Ensure your product does not have nucleophilic sites (amines, pyridines) that will also react with MeI.

References

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.[3]

    • Foundational text on the mechanism and preparation of Argentation Chrom
  • Drabowicz, J., et al. (2001). Oxidative conversions of organic sulfur compounds. Current Organic Chemistry, 5, 234.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-fluorophenyl methyl sulfide Product Specification.
  • Li, T., et al. (2012). Separation of unsaturated organic compounds using silver-thiolate chromatographic material. Journal of Chromatography A, 1220, 103-107.

    • Advanced application of silver-based separ

Sources

Recrystallization solvents for 4-Chloro-3-fluorophenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You have requested technical support for the recrystallization of 4-Chloro-3-fluorophenyl methyl sulfide (CAS: 1314964-99-2). This compound belongs to the class of halogenated thioanisoles.[1]

Critical Technical Note: Based on structural analogs (e.g., 4-chlorothioanisole, mp ~38–40 °C), this compound is likely a low-melting solid or a viscous oil at room temperature.[1] Consequently, standard high-temperature recrystallization often fails, leading to "oiling out" rather than crystal formation.

This guide prioritizes low-temperature crystallization and solvent-polarity tuning to overcome thermodynamic instability.

Part 1: Solvent Selection Strategy

The sulfide moiety (-SMe) renders the molecule lipophilic, while the halogen substituents (Cl, F) increase crystal lattice energy slightly but not drastically.[1] The goal is to find a solvent system that dissolves the compound at room temperature (or slightly warm) and forces precipitation at


 to 

.[1]
Recommended Solvent Systems
Solvent SystemTypeSuitabilityOperational Notes
Ethanol (EtOH) SingleHigh Excellent for aryl sulfides. Promotes crystallization upon cooling.[2]
Methanol (MeOH) SingleMedium Good, but higher solubility might require significantly lower temperatures (

).[1]
Hexane / Ethyl Acetate BinaryHigh Start with 9:1 ratio. Best for "oiling out" issues.[1] Allows fine-tuning of polarity.
Pentane SingleSpecialist Use for low-temperature crystallization only. Dissolve at RT, freeze at

.[1]
Isopropanol (IPA) SingleMedium Good for inducing larger crystals if the melting point is

.

Analyst Insight: Avoid chlorinated solvents (DCM, Chloroform) for crystallization as the compound is too soluble in them. Use them only for extraction.

Part 2: Detailed Experimental Protocols

Protocol A: Low-Temperature Crystallization (For Oils/Low-Melting Solids)

Use this method if your compound is an oil or melts below


.[1]

Prerequisites:

  • Crude 4-Chloro-3-fluorophenyl methyl sulfide

  • Solvent: Ethanol (absolute) or Pentane [1]

  • Dry ice/Acetone bath (

    
    ) or Freezer (
    
    
    
    )[1]

Step-by-Step Procedure:

  • Dissolution: Place crude material in a flask. Add the minimum amount of solvent at room temperature (20–25 °C) to just dissolve the oil.

    • Tip: If using Ethanol, you may warm slightly to 30 °C, but do not boil.

  • Filtration: If solid impurities remain, filter through a 0.45

    
    m PTFE syringe filter.[1]
    
  • Nucleation: Cap the flask tightly. Scratch the inner glass surface with a glass rod to create nucleation sites.[2]

  • Cooling Ramp:

    • Place in a refrigerator (

      
      ) for 1 hour.
      
    • Move to a freezer (

      
      ) overnight.
      
    • If no crystals form:[2] Transfer to a dry ice/acetone bath (

      
      ) for 30 minutes.
      
  • Harvesting:

    • Cold Filtration: Perform vacuum filtration quickly using a pre-chilled Buchner funnel.[1] The solid may melt if the apparatus is warm.

    • Wash: Wash with ultra-cold (

      
      ) solvent (same as used for crystallization).
      
Protocol B: Binary Solvent Recrystallization (Hexane/EtOAc)

Use this method if the compound is a stable solid at room temperature.[1]

  • Dissolution: Dissolve crude solid in a minimal volume of warm Ethyl Acetate (approx. 40–50 °C).

  • Precipitation: Slowly add Hexane dropwise to the warm solution until a persistent cloudiness (turbidity) appears.

  • Clearing: Add 1–2 drops of Ethyl Acetate to clear the solution.[1]

  • Crystallization: Remove from heat. Allow to cool to RT undisturbed, then move to

    
    .
    

Part 3: Troubleshooting & FAQs

Q1: My product "oils out" (forms a liquid blob) instead of crystals. What is happening?

Diagnosis: The temperature where the solution becomes saturated is above the melting point of your compound. [1] Fix:

  • Re-dissolve the oil by warming. [2] 2. Add more solvent to lower the saturation concentration.

  • Switch to Protocol A (Low-Temperature Crystallization).

  • Seed: Add a tiny crystal of pure product (if available) to the oil/solvent mixture at RT.

Q2: The sulfide smells terrible. How do I manage the odor?

Safety: Thioethers have potent odors. [1] Protocol: Keep all mother liquors and glassware in the fume hood. Treat waste with 10% Bleach (Sodium Hypochlorite) solution before disposal. This oxidizes the sulfide to a non-volatile sulfoxide/sulfone, eliminating the smell.

Q3: Can I use water as a co-solvent (e.g., Ethanol/Water)?

Risk: Water forces precipitation very strongly.[1] For lipophilic thioethers, this often causes immediate oiling out. Use Hexane as the anti-solvent instead of water.[1]

Q4: I see no crystals after 24 hours at -20°C.

Diagnosis: The solution is likely too dilute or the compound is extremely soluble. Fix: Evaporate 50% of the solvent using a nitrogen stream (do not use heat) and return to the freezer. Alternatively, try Pentane as the solvent; it has very low solubilizing power at


.[1]

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying 4-Chloro-3-fluorophenyl methyl sulfide based on its physical state and behavior.

PurificationWorkflow Start Crude 4-Chloro-3-fluorophenyl methyl sulfide StateCheck Physical State at RT? Start->StateCheck Solid Solid StateCheck->Solid Looks Solid Liquid Liquid / Oil StateCheck->Liquid Looks Oily MPCheck Melting Point Check Solid->MPCheck LowTemp Low-Temp Crystallization (Pentane or MeOH at -78°C) Liquid->LowTemp Attempt First HighMP MP > 50°C MPCheck->HighMP LowMP MP < 50°C MPCheck->LowMP StdRecrys Standard Recrystallization (Ethanol or Hexane/EtOAc) HighMP->StdRecrys LowMP->LowTemp Oiling Problem: Oiling Out? StdRecrys->Oiling Fails LowTemp->Oiling Fails Distill Vacuum Distillation (Kugelrohr) Oiling->LowTemp Retry Cold Oiling->Distill Purify as Liquid

Figure 1: Decision tree for selecting the optimal purification method based on the physical state and melting point of the sulfide.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 16362842, 1-chloro-2-fluoro-4-methylsulfanylbenzene. Retrieved from [Link]

  • Rieke Metals. (n.d.).[1] Safety Data Sheet: 4-Chloro-3-fluorophenyl methyl sulfide. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Validation & Comparative

Comparative Guide: FTIR Analysis of 4-Chloro-3-fluorophenyl methyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

4-Chloro-3-fluorophenyl methyl sulfide (CAS: 63059-33-8), also known as 4-Chloro-3-fluorothioanisole, represents a specific class of polysubstituted aromatic sulfur compounds used as intermediates in the synthesis of agrochemicals and pharmaceutical scaffolds.

In drug development, distinguishing this molecule from its mono-halogenated analogues (e.g., 4-chlorothioanisole or 3-fluorothioanisole) is critical. While Mass Spectrometry (MS) provides molecular weight, Fourier Transform Infrared Spectroscopy (FTIR) provides the "molecular fingerprint" necessary to confirm the specific substitution pattern (1,2,4-trisubstituted benzene) and the integrity of the sulfide linkage.

This guide synthesizes experimental data from structural analogues to provide a predictive, high-confidence spectral profile for researchers lacking a reference standard.

Comparative Spectral Analysis

The following table contrasts the target molecule against its direct precursors and analogues. This differential analysis allows for rapid identification of impurities or mis-synthesized products.

Table 1: Diagnostic FTIR Peak Assignments (cm⁻¹)
Functional GroupVibration ModeTarget: 4-Cl-3-F-Thioanisole (Predicted)Ref 1: Thioanisole (Base)Ref 2: 4-Chlorothioanisole Diagnostic Note
Aromatic C-H Stretching (

)
3050 – 3090 (w)30603080Weak intensity; typical of all aromatics.
Methyl C-H Stretching (

)
2920 – 2930 (m)29202925Distinct from aromatic C-H; confirms S-CH₃ group.
Aromatic Ring C=C Skeleton1575 – 1590 (s)15851575Fluorine substitution often intensifies the ~1590 band.
Aryl-Fluorine C-F Stretch1250 – 1270 (vs)AbsentAbsentKey Differentiator. Very strong band.
Aryl-Chlorine C-Cl Stretch1085 – 1095 (s)Absent1090Often overlaps with in-plane C-H bends.
Sulfide (C-S) C-S Stretch~700 – 720 (w-m)690715Weak; position shifts slightly with para-substitution.
Subst. Pattern C-H OOP Bend810 – 825 (s)730 (mono)810 (para)Crucial. 1,2,4-trisubstituted pattern (isolated H).
  • (vs) = very strong, (s) = strong, (m) = medium, (w) = weak, OOP = Out-of-Plane bending.

  • Data synthesis based on group frequency shifts observed in halogenated thioanisoles [1][2].

Deep Dive: Interpreting the Spectrum

A. The Halogen Fingerprint (1300 – 1000 cm⁻¹)

The most significant deviation from the base thioanisole spectrum is the introduction of the C-F and C-Cl bonds.

  • C-F Bond: The Fluorine atom at the meta position (relative to sulfur) introduces a highly polar bond. Expect a very intense, broad band between 1250–1270 cm⁻¹ . This is often the strongest peak in the fingerprint region for fluoro-aromatics.

  • C-Cl Bond: The Chlorine at the para position typically manifests as a sharp band near 1090 cm⁻¹ (in-plane) and a lower frequency band near 750 cm⁻¹ .

B. The Sulfide Linkage (S-CH₃)

The methyl group attached to sulfur is electronically distinct from a methyl attached to carbon (e.g., toluene).

  • C-H Stretching: Look for the aliphatic stretch just below 3000 cm⁻¹ (approx. 2925 cm⁻¹ ).[1][2] This confirms the alkyl group is intact.

  • S-CH₃ Rocking: A medium-intensity band often appears near 960–970 cm⁻¹ , which is characteristic of methyl sulfides.

C. The Substitution Pattern (800 – 900 cm⁻¹)

This region confirms the positions of the halogens.

  • Target (1,2,4-Trisubstituted): The target molecule has two adjacent aromatic protons and one isolated proton. This specific geometry typically produces two distinct OOP bending bands: one near 810–825 cm⁻¹ (two adjacent H) and another near 870–885 cm⁻¹ (isolated H).

  • Differentiation:

    • Thioanisole (Monosubstituted): Strong bands at ~730 and 690 cm⁻¹.

    • 4-Chlorothioanisole (Para-disubstituted): Single strong band at ~810 cm⁻¹.

Experimental Protocol: ATR-FTIR

For sulfur-containing aromatics, which are often oily liquids or low-melting solids, Attenuated Total Reflectance (ATR) is the preferred methodology over KBr pellets to avoid moisture interference and sample preparation errors.

Step-by-Step Workflow
  • Crystal Selection: Use a Diamond or ZnSe crystal. (Diamond is preferred for durability against chlorinated compounds).

  • Background Collection: Acquire an air background (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.

  • Sample Application:

    • If Liquid: Pipette 10–20 µL directly onto the crystal center.

    • If Solid: Place ~5 mg of sample on the crystal.

  • Contact: Lower the pressure arm (anvil) until the force gauge registers optimal contact (typically 80–100 N). Note: Poor contact results in weak C-H stretching peaks.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ . Accumulate 16–32 scans.

  • Cleaning: Immediately clean the crystal with Isopropanol (IPA) to prevent sulfur contamination of the crystal surface.

Visualizing the Identification Logic

The following diagram outlines the decision tree for validating the target molecule against common synthesis byproducts.

FTIR_Identification_Workflow Start Unknown Sample Spectrum Check_CH Check 2900-2950 cm⁻¹ (Aliphatic C-H) Start->Check_CH Is_Sulfide Is S-CH₃ Present? Check_CH->Is_Sulfide Check_Halogen Check 1250 cm⁻¹ (C-F) and 1090 cm⁻¹ (C-Cl) Is_Sulfide->Check_Halogen Yes Result_Thio Suspect: Thioanisole (No Halogens) Is_Sulfide->Result_Thio No (or weak) Is_Halogenated Both Bands Present? Check_Halogen->Is_Halogenated Check_Pattern Check 800-900 cm⁻¹ (OOP Bending) Is_Halogenated->Check_Pattern Yes Result_Mono Suspect: Mono-halogenated Impurity Is_Halogenated->Result_Mono Missing one Is_124 Peaks at ~820 & ~880? Check_Pattern->Is_124 Result_Target CONFIRMED: 4-Cl-3-F-Thioanisole Is_124->Result_Target Yes Result_Iso Suspect: Regioisomer (Wrong Pattern) Is_124->Result_Iso No

Figure 1: Logical workflow for spectral confirmation of 4-Chloro-3-fluorophenyl methyl sulfide.

References

  • Xin, J., et al. (2025).[3] FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Retrieves comparative data on 3-fluorothioanisole and 3-chlorothioanisole.

  • NIST Chemistry WebBook. Infrared Spectroscopy Correlation Tables. Standard reference for aromatic C-F and C-Cl group frequencies.

  • BenchChem. Comparative Guide to the FT-IR Spectrum of 4'-Chloro-3'-fluoroacetophenone. Provides corroborating data for the 1,2,4-trisubstituted aromatic substitution pattern in chloro-fluoro benzenes.[1]

  • SIELC Technologies. Separation and Analysis of 4-Chlorophenyl methyl sulfide. Provides baseline data for the mono-chlorinated analogue.

Sources

Comparative Analysis of Analytical Methods for 4-Chloro-3-fluorophenyl Methyl Sulfide: A Guide to HPLC Method Development and Alternative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-3-fluorophenyl methyl sulfide is a halogenated aromatic sulfide of increasing interest in pharmaceutical and chemical synthesis. As with any critical synthetic intermediate, the verification of its purity and the quantification of related impurities are paramount to ensuring the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high resolution and sensitivity for non-volatile and thermally labile compounds.[1]

This guide provides an in-depth comparison of potential HPLC methodologies for the analysis of 4-Chloro-3-fluorophenyl methyl sulfide. In the absence of a standardized pharmacopeial method for this specific analyte, this document serves as a practical guide for method development, drawing upon established principles for separating structurally related molecules. We will explore the rationale behind chromatographic choices, present detailed starting protocols, and compare the recommended HPLC approaches with viable alternatives like Gas Chromatography (GC).

Core Principles: HPLC for Halogenated Aromatic Sulfides

The separation of 4-Chloro-3-fluorophenyl methyl sulfide is primarily governed by its molecular properties: moderate polarity, the presence of a π-electron system in the aromatic ring, and the electronegative halogen substituents. Reversed-Phase HPLC (RP-HPLC) is the most suitable approach, where a non-polar stationary phase is used with a polar mobile phase.[2]

The retention mechanism is based on hydrophobic interactions between the analyte and the stationary phase (typically alkyl-bonded silica like C18 or C8).[2] More hydrophobic molecules interact more strongly with the stationary phase and therefore have longer retention times. The elution order and resolution can be finely tuned by altering the mobile phase composition, stationary phase chemistry, and temperature.

For halogenated aromatic compounds, specialized stationary phases can offer unique selectivity. Pentafluorophenyl (PFP) phases, for example, provide multiple interaction mechanisms beyond simple hydrophobicity, including π-π interactions, dipole-dipole, and charge-transfer interactions, which can significantly enhance the resolution of halogenated isomers or closely related analogues.[3]

Comparative HPLC Methodologies

Given the structure of 4-Chloro-3-fluorophenyl methyl sulfide, two primary RP-HPLC methods are proposed as robust starting points for analysis. Method 1 employs a conventional C18 column, the workhorse of reversed-phase chromatography, while Method 2 utilizes a PFP column for alternative selectivity.

ParameterMethod 1: Standard C18 Method 2: PFP Selectivity
Chromatograph HPLC or UPLC with UV/Vis or PDA DetectorHPLC or UPLC with UV/Vis or PDA Detector
Stationary Phase C18 (e.g., Waters X-Bridge, Phenomenex Luna), 250 mm x 4.6 mm, 5 µmPentafluorophenyl (PFP) (e.g., Phenomenex Kinetex PFP), 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Elution Mode Isocratic at 60:40 (A:B)Isocratic at 65:35 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Detection (UV) 254 nm254 nm
Injection Volume 10 µL10 µL
Expected Retention Shorter retention, good for initial screeningLonger retention, potential for improved resolution of isomers and related impurities.[3]
Primary Interaction Hydrophobic interactionsHydrophobic, π-π, dipole-dipole, and charge-transfer interactions.[3][4]
Rationale for Method Selection
  • Method 1 (C18): This is the universal starting point for RP-HPLC. The high surface coverage of C18 phases provides strong hydrophobic retention, which is generally effective for aromatic compounds. It is robust, widely available, and serves as an excellent benchmark for performance.

  • Method 2 (PFP): The PFP phase is specifically recommended for separations involving halogenated aromatic compounds.[3] The fluorine atoms on the phenyl ring of the stationary phase can engage in unique π-π and dipole interactions with the analyte's aromatic ring and its chloro- and fluoro-substituents. This often leads to different elution orders and improved separation between structurally similar compounds that may co-elute on a C18 column.[4]

Experimental Protocols

Protocol 1: Standard Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Chloro-3-fluorophenyl methyl sulfide reference standard and transfer to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of a diluent (e.g., 50:50 Acetonitrile:Water), sonicate for 5 minutes to dissolve, and allow to cool to room temperature.

  • Final Volume: Dilute to the mark with the diluent and mix thoroughly.

  • Working Solution (0.1 mg/mL): Transfer 1 mL of the Stock Solution to a 10 mL volumetric flask, dilute to the mark with the diluent, and mix.

  • Filtration: Filter the working solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

Protocol 2: HPLC System Operation and Analysis
  • System Preparation: Purge the HPLC system with the prepared mobile phases.

  • Equilibration: Equilibrate the chosen column (C18 or PFP) with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the diluent to ensure no interfering peaks are present at the expected retention time of the analyte.

  • System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Sample Analysis: Inject the prepared sample solutions for analysis.

Visualization of Analytical Workflow

The general workflow for performing the HPLC analysis is outlined below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Diluent A->B Prepared Sample C Dilute to Working Conc. B->C Prepared Sample D Filter (0.45 µm) C->D Prepared Sample E System Equilibration D->E Prepared Sample F Inject Sample E->F G UV Detection F->G H Integrate Peak G->H Chromatogram I Calculate Purity / Conc. H->I

Caption: A typical experimental workflow for HPLC analysis.

Alternative Analytical Methodologies: Gas Chromatography (GC)

For volatile and semi-volatile sulfur compounds, Gas Chromatography (GC) is a powerful and often preferred alternative to HPLC.[5] Given that 4-Chloro-3-fluorophenyl methyl sulfide is likely to have sufficient volatility and thermal stability, GC offers distinct advantages.

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analytes Non-volatile, semi-volatile, thermally labile compounds.Volatile and thermally stable compounds.
Typical Column Packed column (e.g., C18, PFP) with 3-5 µm particles.Capillary column (e.g., DB-5, DB-Sulfur) with a thin film stationary phase.
Detectors UV/Vis, PDA, MS, ELSD, RIFID (general), FPD (Sulfur-selective), SCD (Sulfur-selective), MS.[5][6]
Advantages for Analyte Room temperature analysis prevents degradation.High efficiency and resolution. Availability of highly sensitive and selective sulfur detectors (SCD, FPD) can eliminate matrix interference.[7][8]
Disadvantages for Analyte Lower efficiency than capillary GC. Potential for co-elution without MS.Requires analyte to be thermally stable at injection port temperatures (typically >250 °C).
Recommended GC Starting Conditions
  • GC System: GC with a Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD).

  • Column: DB-5 or similar mid-polarity capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, constant flow.

  • Oven Program: 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • Injector: Split/Splitless, 250 °C.

  • Detector: FPD or SCD, 250 °C.

Logical Framework for Method Selection

The choice between HPLC and GC depends on the analytical objective and sample matrix.

Method_Selection node_rect node_rect A Analyte Properties B Thermally Stable & Volatile? A->B HPLC HPLC (C18 or PFP) B->HPLC No / Unknown GC GC (FPD or SCD) B->GC Yes C Need for Highest Sulfur Selectivity? D Complex Matrix? C->D No C->GC Yes D->HPLC No D->GC Yes GC->C

Caption: Decision tree for selecting an analytical method.

Conclusion

While no single, validated HPLC method for 4-Chloro-3-fluorophenyl methyl sulfide is readily available in published literature, this guide establishes a scientifically-grounded framework for method development. A standard C18 column provides a robust starting point, while a PFP column offers an orthogonal selectivity that is highly advantageous for resolving halogenated aromatic compounds. For purity analysis, especially at trace levels or in complex matrices, Gas Chromatography with a sulfur-selective detector (GC-SCD/FPD) should be considered a superior alternative due to its exceptional sensitivity and selectivity. The ultimate choice of method should be guided by the specific analytical requirements, including the need to separate potential isomers, the nature of the sample matrix, and available instrumentation. All proposed methods should be fully validated according to ICH guidelines to ensure they are fit for their intended purpose.

References

  • Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. [Link]

  • SIELC Technologies. (2018). 4-Chlorophenyl methyl sulfide. SIELC. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]

  • BindingDB. (n.d.). BDBM67922 4-chlorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide. BindingDB. [Link]

  • Cole, S. R., & Dorsey, J. G. (1991). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

  • Omais, B., et al. (2022). Determination of Sulfur-Based Odorants in Commercially Available Natural Gas with Flow-Modulated Comprehensive Two-Dimensional Gas Chromatography. LCGC North America. [Link]

  • Bakke, J. E., & Price, C. E. (1983). Metabolism of 4-chlorophenyl methyl sulfide and its sulfone analog in cattle and sheep. Archives of Environmental Contamination and Toxicology. [Link]

  • Royal Society of Chemistry. (n.d.). Aryldithiocarbamates as thiol alternatives in Cu-catalyzed C(aryl)-S coupling reactions using aryldiazonium tetrafluoroborate salts - Supporting Information. RSC. [Link]

  • Głowacki, R., & Bald, E. (2020). Gas Chromatography–Mass Spectrometry Based Approach for the Determination of Methionine-Related Sulfur-Containing Compounds in Human Saliva. MDPI. [Link]

  • ASTM International. (2003). Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Flame Photometric Detection. ASTM. [Link]

  • AZoM. (2020). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. AZoM. [Link]

  • Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • Research Square. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Research Square. [Link]

  • Agilent Technologies. (2016). Detection of Sulfur Compounds in Natural Gas According to ASTM D5504 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector. Agilent. [Link]

  • Haz-Map. (n.d.). 4-Chlorophenyl methyl sulfide. Haz-Map. [Link]

  • Standard Methods. (n.d.). 4500-S2- D: Sulfide by Methylene Blue. Standard Methods. [Link]

  • MDPI. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. MDPI. [Link]

  • Google Patents. (n.d.). CN106631941A - Preparation method of 2-methyl-3-chlorophenylmethyl sulfide.

Sources

Comparing reactivity of 4-Chloro vs 4-Bromo fluorophenyl methyl sulfides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Chloro-fluorophenyl methyl sulfide versus 4-Bromo-fluorophenyl methyl sulfide . It is designed for synthetic chemists and process development scientists selecting the optimal building block for aryl functionalization.

Executive Summary

The choice between the 4-Chloro and 4-Bromo variants of fluorophenyl methyl sulfide is not merely a matter of cost or availability; it dictates the synthetic pathway.

  • Select the 4-Bromo variant if your downstream chemistry involves Lithium-Halogen Exchange or standard Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) under mild conditions. The C-Br bond weakness allows for rapid exchange kinetics that outcompete Directed Ortho Metalation (DoM).

  • Select the 4-Chloro variant only if you require the halogen to remain inert during an initial lithiation step (targeting the ring protons) or if you are utilizing specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) that can overcome the high oxidative addition barrier of the C-Cl bond.

Part 1: Physical & Electronic Profile

The reactivity divergence stems fundamentally from the Carbon-Halogen bond dissociation energy (BDE) and the polarizability of the halogen.

Feature4-Chloro-fluorophenyl methyl sulfide4-Bromo-fluorophenyl methyl sulfideImpact on Reactivity
C-X Bond Energy ~95 kcal/mol~80 kcal/molCl requires higher activation energy for oxidative addition.
C-X Bond Length ~1.74 Å~1.89 ÅBr is more sterically accessible and polarizable.
Hammett Constant (

)
0.230.23Electronic withdrawal is similar; both weakly deactivate the ring.
Li-Halogen Exchange Inert to

-BuLi at -78°C
Rapid with

-BuLi at -78°C
CRITICAL: Br allows exchange; Cl promotes ortho-lithiation.
Cost Profile LowerHigherCl is preferred for large-scale manufacturing if the catalyst load is manageable.
Part 2: The Critical Divergence – Lithiation vs. Exchange

This is the most significant mechanistic difference. The presence of the Methyl Sulfide (-SMe) and Fluoro (-F) groups creates a competition between Halogen-Lithium Exchange and Directed Ortho Metalation (DoM) .

The Hierarchy of Reactivity
  • Halogen-Li Exchange (I > Br) : Kinetic control, very fast at -78°C.

  • DoM (Directed by -SMe or -F) : Slower than Br-exchange, but faster than Cl-exchange.

  • Halogen-Li Exchange (Cl) : Thermodynamically difficult; requires

    
    -BuLi and often leads to benzyne formation.
    
Scenario A: Reaction with

-Butyllithium (n-BuLi)[1][2]
  • Substrate: 4-Bromo The weak C-Br bond breaks immediately. You generate the 4-lithio species . The -SMe and -F groups remain intact.

    • Outcome: Clean substitution at the 4-position.

  • Substrate: 4-Chloro The C-Cl bond is too strong for

    
    -BuLi to break at -78°C. Instead, the 
    
    
    
    -BuLi acts as a base. The -SMe and -F groups act as Directed Metalation Groups (DMGs), directing the lithium to the ortho position (typically C3 or C2, depending on the specific isomer).
    • Outcome:Regio-isomer contamination. You retain the Chlorine and functionalize the ring carbon next to the Sulfur or Fluorine.

ReactivityFlow Start Reagent: n-BuLi (-78°C) Subst_Br 4-Bromo Substrate Start->Subst_Br Subst_Cl 4-Chloro Substrate Start->Subst_Cl Path_Br Pathway: Li-Halogen Exchange Subst_Br->Path_Br Fast Kinetics (C-Br weak) Path_Cl Pathway: Directed Ortho Metalation (DoM) Subst_Cl->Path_Cl C-Cl Inert; SMe/F direct lithiation Prod_Br Product: 4-Lithio-fluorophenyl sulfide (Substitution at C4) Path_Br->Prod_Br Prod_Cl Product: 3-Lithio-4-chloro-fluorophenyl sulfide (Substitution at C3/C2) Path_Cl->Prod_Cl

Figure 1: Mechanistic divergence of 4-Halo-fluorophenyl methyl sulfides with n-Butyllithium.

Part 3: Transition Metal Catalysis (Suzuki/Buchwald)
4-Bromo: The "Standard" Path

The 4-Bromo variant undergoes oxidative addition with standard Pd(0) sources (e.g.,


) or 

with simple phosphines.
  • Advantage: Lower catalyst loading (1-3 mol%), milder temperatures (60-80°C), and no need for glovebox techniques.

4-Chloro: The "Advanced" Path

The 4-Chloro variant requires "activated" palladium species to break the C-Cl bond.

  • Requirement: You must use electron-rich, bulky ligands such as XPhos , SPhos , or BrettPhos .

  • Advantage: If the 4-Chloro starting material is significantly cheaper (common in bulk manufacturing), the cost of the ligand may be offset by the raw material savings.

Part 4: Experimental Protocols
Protocol A: Selective Lithium-Halogen Exchange (4-Bromo Specific)

Use this to install formyl, carboxyl, or boronic acid groups at the C4 position.

Reagents: 4-Bromo-fluorophenyl methyl sulfide (1.0 equiv),


-BuLi (1.1 equiv, 2.5M in hexanes), Electrophile (e.g., DMF, 1.2 equiv), THF (anhydrous).
  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF and the 4-Bromo substrate.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: The temperature must be maintained to prevent benzyne formation via LiF elimination.

  • Exchange: Add

    
    -BuLi dropwise over 10 minutes. Stir for 30 minutes at -78°C.
    
    • Checkpoint: The color typically changes to a yellow/orange hue indicating the aryllithium species.

  • Quench: Add the electrophile (e.g., DMF) neat or in THF.

  • Warm: Allow to warm to room temperature over 2 hours.

  • Workup: Quench with saturated

    
    , extract with EtOAc.
    
Protocol B: Pd-Catalyzed Cross-Coupling (4-Chloro Specific)

Use this if you are forced to use the Chloride due to availability.

Reagents: 4-Chloro-fluorophenyl methyl sulfide (1.0 equiv), Boronic Acid (1.5 equiv),


 (1 mol%), XPhos  (2 mol%), 

(3.0 equiv), Toluene/Water (10:1).
  • Degassing: Combine solvent, base, and substrate in a vial. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the electron-rich phosphine required for C-Cl activation.

  • Catalyst Addition: Add the Pd source and XPhos ligand under a counter-flow of Argon.

  • Reaction: Seal the vessel and heat to 100°C for 12-18 hours.

  • Monitoring: Monitor by HPLC. The conversion will be slower than the bromo-analog.

Part 5: Chemoselectivity & Oxidation

A common pitfall with these substrates is the oxidation of the sulfide (-SMe) to sulfoxide (-SOMe) or sulfone (


).
  • Compatibility: Both Cl and Br are stable to standard oxidants (mCPBA, Oxone).

  • Risk Factor: The Fluoro-Pummerer rearrangement.[3] When using fluorinating agents (like DAST) on the sulfoxide form, the presence of the electron-withdrawing halogen (Cl or Br) generally decreases the rate of the side reaction, effectively stabilizing the molecule compared to the non-halogenated thioanisole [1].

References
  • McCarthy, J. R., et al. "Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone."[3] Organic Syntheses, vol. 72, 1995, p. 209. Link

  • Lau, K. S., & Schlosser, M. "The reactivity of aryl halides in lithium-halogen exchange."[4] Journal of Organic Chemistry, vol. 43, no. 8, 1978, pp. 1595–1598. Link

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, vol. 41, no. 22, 2002, pp. 4176–4211. Link

  • Xu, S., et al. "Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides."[5] Organic Letters, vol. 20, no.[5] 2, 2018, pp. 465–468.[5] Link

  • Bondwal, S., et al. "Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15." Research on Chemical Intermediates, 2011. Link

Sources

Technical Assessment & Comparative NMR Profiling of 4-Chloro-3-fluorophenyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 13C NMR chemical shifts of 4-Chloro-3-fluorophenyl methyl sulfide (CAS: 1314964-99-2).[1] Designed for medicinal chemists and structural biologists, this document moves beyond simple data listing to explore the spectral performance of this scaffold.

The presence of the fluorine atom at the C3 position introduces significant spin-spin coupling (


), transforming simple singlets into complex doublets. This "spy nucleus" behavior is critical for validating substitution patterns during drug development. This guide compares the target molecule against its non-fluorinated and non-chlorinated analogs to isolate specific substituent effects.

Technical Specifications & Structural Logic

PropertySpecification
Compound Name 4-Chloro-3-fluorophenyl methyl sulfide
IUPAC Name 4-Chloro-3-fluoro-1-(methylsulfanyl)benzene
CAS Number 1314964-99-2
Formula C7H6ClFS
Molecular Weight 176.64 g/mol
Core Scaffold Thioanisole (Methyl phenyl sulfide)
Structural Numbering Logic

For the purpose of this analysis, the carbon atoms are numbered based on the sulfide priority:

  • C1: Ipso to SMe group.

  • C2: Ortho to SMe, Ortho to F.

  • C3: Meta to SMe, Ipso to F.

  • C4: Para to SMe, Ipso to Cl.

  • C5: Meta to SMe, Ortho to Cl.

  • C6: Ortho to SMe, Para to F.

  • C7: Methyl carbon (-SMe).

13C NMR Chemical Shift Profiling[2][3][4][5][6]

The following data represents high-confidence predicted values based on Substituent Chemical Shift (SCS) additivity principles derived from empirical benzene derivatives (Thioanisole, Fluorobenzene, Chlorobenzene).

Table 1: Predicted 13C Chemical Shifts & Coupling Constants (CDCl3)
Carbon PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C3 (Ipso-F) 158.0 – 163.0 Doublet (d)~245 Hz (

)
Deshielded by F; Large

coupling dominates.
C1 (Ipso-S) 137.0 – 139.0 Doublet (d)~7-9 Hz (

)
Deshielded by S; Meta-coupling to F.
C5 129.0 – 131.0 Doublet (d)~7-10 Hz (

)
Meta to F; Ortho to Cl.
C6 123.0 – 125.0 Doublet (d)~2-4 Hz (

)
Ortho to S; Para to F (minimal coupling).
C4 (Ipso-Cl) 118.0 – 120.0 Doublet (d)~18-20 Hz (

)
Shielded by Ortho-F; Deshielded by Cl.
C2 114.0 – 116.0 Doublet (d)~22-25 Hz (

)
Shielded by Ortho-F; Ortho to S.
C7 (Me) 15.0 – 16.5 Singlet (s)N/ACharacteristic S-Methyl signal.

Note: The exact experimental shift may vary by ±1-2 ppm depending on concentration and solvent (e.g., DMSO-d6 vs. CDCl3), but the multiplicity patterns and relative ordering remain constant.

Comparative Analysis: The "Performance" of Substituents

To understand the spectral signature of the target, we compare it with its structural parents. This comparison highlights how the Fluorine and Chlorine atoms perturb the standard Thioanisole spectrum.

Table 2: Comparative Shift Analysis (ppm)
Carbon TypeThioanisole (Base)4-Chlorothioanisole (Cl Effect)Target: 4-Cl-3-F-Thioanisole (Combined)Net Effect
C1 (S-Ipso) 138.4137.0137.5 (d) F (meta) restores some deshielding lost by Cl.
C2 (Ortho) 126.8128.0115.4 (d) Major Shielding: Ortho-F effect (-13 ppm).
C3 (Meta) 128.8129.0163.2 (d) Drastic Deshielding: Ipso-F effect (+35 ppm).
C4 (Para) 125.0131.5118.5 (d) Shielding: Ortho-F effect counters Ipso-Cl.
S-Me 15.816.016.0 (s) Minimal change; chemically isolated.
Analysis of Spectral Performance
  • Resolution Enhancement (The "Spy" Effect):

    • In 4-Chlorothioanisole, C2 and C3 are often close in shift (~128-129 ppm), leading to overlap.

    • In the Target (3-F analog) , the Fluorine atom pushes C3 downfield to ~160 ppm and pulls C2 upfield to ~115 ppm. This expands the spectral width , resolving the signals completely.

  • Assignment Reliability:

    • The

      
       coupling constants provide a built-in "ruler" for assignment. If a peak at ~115 ppm is a doublet with 
      
      
      
      Hz, it must be C2 (Ortho). If it were a singlet, it would be an impurity. This makes the 3-F analog superior for rigorous structural validation.

Experimental Protocol: Signal Acquisition

To obtain the data described above, the following protocol ensures optimal signal-to-noise ratio (S/N) and resolution of the fine C-F coupling.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 15-20 mg of 4-Chloro-3-fluorophenyl methyl sulfide.

    • Dissolve in 0.6 mL of deuterated chloroform (

      
      , 99.8% D) containing 0.03% TMS.
      
    • Why: High concentration is needed for 13C detection;

      
       is non-polar, preventing solvent-solute hydrogen bonding that could broaden peaks.
      
  • Instrument Parameters (400 MHz equivalent):

    • Nucleus: 13C (100.6 MHz).

    • Spectral Width: 240 ppm (approx -10 to 230 ppm).

    • Relaxation Delay (D1): 2.0 seconds.

    • Pulse Angle: 30° (allows faster repetition).

    • Scans (NS): Minimum 1024 (due to splitting reducing peak height).

    • Decoupling: Proton-decoupled (Waltz-16 or similar). Do NOT Fluorine-decouple unless you want to collapse the multiplets for simplification.

  • Processing:

    • Line Broadening (LB): 1.0 Hz (to smooth noise).

    • Zero Filling: To 64k or 128k points (essential to resolve small

      
       couplings of ~2 Hz).
      

Visualization: Assignment Logic Pathway

The following diagram illustrates the logical flow of substituent effects that define the final spectrum.

G Base Benzene Core (δ 128.5) Step1 Add S-Me (Thioanisole) Effect: Ipso +10, Para -3 Result: C1 ~138, C4 ~125 Base->Step1 + SMe Group Step2 Add 4-Cl Substituent Effect: Ipso +6, Ortho -0.4 Result: C4 shifts to ~131 Step1->Step2 + Cl at C4 Step3 Add 3-F Substituent (The 'Perturber') Effect: Ipso +35, Ortho -13 Step2->Step3 + F at C3 Final Final Spectrum Profile C3 (Ipso-F): ~160 ppm (d, J=245) C2 (Ortho-F): ~115 ppm (d, J=24) C4 (Ipso-Cl): ~119 ppm (d, J=18) Step3->Final Apply Coupling Rules

Caption: Logical progression of Substituent Chemical Shift (SCS) effects leading to the final assigned values.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 58636829 (Related Analog). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[2] Springer. (Source of SCS Additivity Constants).

  • Reich, H. J. (2023). WinPLT and NMR Data: 13C Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard for C-F coupling constant analysis).

Sources

Validating Purity of 4-Chloro-3-fluorophenyl Methyl Sulfide Using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Executive Summary: The Analytical Challenge

4-Chloro-3-fluorophenyl methyl sulfide (CAS: 63069-48-7) represents a specific class of halogenated thioethers often utilized as scaffolds in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural integrity relies on three distinct functionalities: the thioether moiety (-SMe), the chlorine atom, and the fluorine atom.

Validating the purity of this compound presents a unique challenge. While HPLC-UV is the industry workhorse for non-volatiles, it often fails to detect co-eluting non-chromophoric impurities or structural isomers common in thioether synthesis. NMR provides structural certainty but lacks the sensitivity required for trace impurity profiling (<0.1%).

This guide argues that Gas Chromatography-Mass Spectrometry (GC-MS) is the superior primary validation tool for this specific molecule. We provide a comparative analysis, a field-proven protocol, and a self-validating logic system based on isotopic signature analysis.

Comparative Analysis: Why GC-MS?

To objectively select the right tool, we must evaluate the physical properties of the analyte. As a halogenated thioether, 4-Chloro-3-fluorophenyl methyl sulfide is semi-volatile and thermally stable, making it an ideal candidate for gas phase analysis.

Table 1: Performance Matrix of Analytical Techniques
FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Primary Strength Unknown Identification: Definitive structural elucidation of unexpected side-products.Quantitation: High precision for routine batch release of known impurities.Structural Integrity: Confirms the exact arrangement of atoms.
Specificity High: Mass spectral fingerprint + Isotope patterns (Cl, S) eliminate false positives.Medium: Relies on Retention Time (RT); vulnerable to co-elution.High: But signals overlap in complex crude mixtures.
Sensitivity (LOD) Excellent (ppb range): Ideal for genotoxic impurity screening.Good (ppm range): Dependent on extinction coefficients.Low (0.1-1%): Poor for trace analysis.
Blind Spots Thermally labile compounds (may degrade in injector).Non-UV active impurities (e.g., aliphatic precursors).Trace impurities buried in baseline noise.
Decision Logic for Method Selection

The following decision tree illustrates why GC-MS is the critical "Gatekeeper" method during process development.

MethodSelection Start Start: Purity Assessment of 4-Chloro-3-fluorophenyl methyl sulfide Volatile Is the sample/impurity volatile & thermally stable? Start->Volatile Unknown Are impurities UNKNOWN? Volatile->Unknown Yes HPLC SELECT HPLC-UV (Routine QC) Volatile->HPLC No (Labile) QuantOnly Is the goal Routine Quantitation? Unknown->QuantOnly No (Knowns) GCMS SELECT GC-MS (Structural ID + Purity) Unknown->GCMS Yes (Need ID) QuantOnly->GCMS Trace Volatiles Needed QuantOnly->HPLC High Precision Needed NMR SELECT NMR (Mass Balance/Potency)

Figure 1: Analytical Decision Matrix. GC-MS is selected when volatility permits and impurity identification is critical.[1][2]

The GC-MS Methodology (Field-Proven Protocol)

This protocol is designed to comply with ICH Q2(R1) validation standards [1]. It prioritizes the separation of the main peak from likely synthetic byproducts such as disulfides and regioisomers.

Instrumental Parameters
  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

    • Rationale: The 5% phenyl phase provides necessary selectivity for aromatic isomers while the "Ultra Inert" deactivation prevents adsorption of the sulfur moiety, which can cause peak tailing [2].

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Mode: Split (20:1) for Assay; Splitless for Trace Impurities.

    • Temp: 250°C.

  • Oven Program:

    • Hold 50°C for 2 min (Traps volatiles).

    • Ramp 15°C/min to 200°C (Separates isomers).

    • Ramp 25°C/min to 300°C (Elutes heavy disulfides).

    • Hold 3 min.

Mass Spectrometry Settings (The "Fingerprint" Filter)
  • Source: Electron Ionization (EI) @ 70 eV.

  • Scan Range: m/z 50 – 500.

  • Solvent Delay: 3.0 min (Protect filament from solvent).

  • Transfer Line: 280°C.[3]

Data Interpretation: The Self-Validating System

The true power of using GC-MS for this molecule lies in Isotope Pattern Analysis . You do not need a reference standard for every impurity to know if it belongs to the product family. You use the physics of the atoms as an internal validation check.

The "Chlorine-Sulfur" Logic Gate

4-Chloro-3-fluorophenyl methyl sulfide (


) has a distinct isotopic signature due to Chlorine (

) and Sulfur (

).
  • Chlorine Check: Any valid impurity related to the starting material must show the characteristic 3:1 intensity ratio at

    
     and 
    
    
    
    [3].
  • Sulfur Check: Sulfur contributes a ~4.4% abundance to the

    
     peak.
    
  • Fluorine Check: Fluorine is monoisotopic (

    
    ). It does not add to the isotope pattern but creates a mass defect.
    

Validation Rule: If a peak appears in the chromatogram but lacks the Chlorine isotope pattern (


 vs 

), it is likely a non-halogenated contaminant (e.g., phthalate from plasticizers) and can be structurally excluded from the "Process Impurity" list.
Representative Impurity Profile

The following table demonstrates how GC-MS distinguishes the target from common synthetic impurities.

CompoundApprox.[3][4][5][6][7] RT (min)Key Ions (m/z)Isotope Pattern (

)
Identification Logic
Target Analyte 12.5 176 (

), 161, 129
~36% Parent (

) confirms MW. 161 is

.
Impurity A (Des-methyl)10.2162 (

), 129
~36%Shift of -14 Da indicates unreacted thiol.
Impurity B (Disulfide)18.4350 (

), 175
~65%High mass + complex isotope pattern (2 Cl atoms) indicates oxidation dimer.
Impurity C (Regioisomer)12.8176 (

), 161
~36%Identical mass spectrum but different RT. Proves column selectivity.

Experimental Workflow Diagram

The following diagram details the "Self-Validating" workflow. It ensures that data is not just generated, but rigorously filtered for chemical logic before acceptance.

ValidationWorkflow Sample Crude Sample (Dissolved in DCM) GC GC Separation (DB-5ms Column) Sample->GC MS MS Detection (EI Source) GC->MS Data Raw Chromatogram MS->Data IsoCheck Isotope Filter (Check 35Cl/37Cl Ratio) Data->IsoCheck LibMatch NIST Library Match + Frag Analysis IsoCheck->LibMatch Pattern Matches Cl/S Artifact Exclude as Artifact (e.g., Septum bleed) IsoCheck->Artifact No Halogen Pattern Report Validated Purity Report LibMatch->Report

Figure 2: The Self-Validating Analytical Workflow. Note the "Isotope Filter" step which prevents misidentification of system artifacts.

Conclusion

While HPLC-UV remains a staple for routine QC, GC-MS is the scientifically rigorous choice for validating the purity of 4-Chloro-3-fluorophenyl methyl sulfide during development. The molecule's volatility and the diagnostic power of chlorine/sulfur isotope patterns provide a level of specificity that UV detection cannot match.

By following the protocol above, researchers ensure not just the quantitation of their product, but the definitive identification of the impurities that accompany it.

References

  • ICH Harmonised Tripartite Guideline. (2005).[8] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[8][9]

  • Agilent Technologies. (2025). GC/TQ Methods for the Analysis of Hazardous Chemicals. (Demonstrates DB-35ms/DB-5ms performance for halogenated compounds).

  • Whitman College. (n.d.). Identification of Analytes using Isotopic Ratios (Chlorine and Sulfur patterns).[4][10]

  • Organic Syntheses. (1993). Fluoromethyl Phenyl Sulfone (Discusses synthesis and handling of similar fluoro-phenyl-sulfides). Org.[11] Synth. 1993, 72, 209.

  • BenchChem. (2025).[6] A Comparative Guide to HPLC and GC Methods for Purity Assessment.

Sources

Comparative UV-Vis Spectral Guide: 4-Chloro-3-fluorophenyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Spectral Data for 4-Chloro-3-fluorophenyl Methyl Sulfide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Spectral Fingerprint

4-Chloro-3-fluorophenyl methyl sulfide (CAS: 63034-72-8) is a critical thioether building block, frequently employed in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs) and advanced agrochemicals. Its utility lies in the unique electronic push-pull system created by the electron-donating methylthio group (-SMe) competing with the electron-withdrawing chloro- and fluoro- substituents.

This guide provides a technical analysis of its UV-Vis spectral properties. Because specific spectral data for this fine chemical is often proprietary or absent from public databases, we present a Structure-Activity Relationship (SAR) Spectral Derivation , validated against experimentally verified structural analogs (Thioanisole and 4-Chlorothioanisole). This approach allows researchers to establish reliable identification and purity baselines.

Molecular Profile & Electronic Basis

The UV-Vis spectrum of this compound is governed by two primary electronic transitions:

  • 
     Transition (K-band):  High intensity, arising from the conjugation of the sulfur lone pair (
    
    
    
    ) with the benzene ring (
    
    
    ).
  • 
     Transition (B-band):  Lower intensity, forbidden transition, typically appearing as a shoulder or secondary peak.
    

Substituent Effects (The "Fingerprint"):

  • -SMe (Methylthio): Strong auxochrome. The sulfur atom donates electron density into the ring, causing a significant bathochromic (red) shift relative to benzene.

  • -Cl (Para-position): Weak auxochrome. Extends conjugation, causing a further bathochromic shift (+5–10 nm) and hyperchromic effect (increased intensity).

  • -F (Meta-position): Inductive withdrawing group (-I). In the meta position, resonance effects are negligible. It stabilizes the HOMO, often causing a slight hypsochromic (blue) shift or minimal change, serving as a fine-tuning element for the spectral shape.

Comparative Spectral Data

The following table contrasts the target compound with its primary structural analogs. This comparison is essential for QC professionals distinguishing between starting materials and by-products.

Table 1: Comparative UV-Vis Absorption Data (Solvent: Methanol)

CompoundStructure Type

(Primary)

(Secondary)
Electronic Effect
Thioanisole (Parent)Baseline254 nm280 nmStandard

conjugation.
4-Chlorothioanisole Analog A265 nm290 nmBathochromic Shift: Para-Cl extends conjugation.
3-Fluorothioanisole Analog B252 nm278 nmHypsochromic Shift: Meta-F withdraws density, slightly raising transition energy.
4-Chloro-3-fluorophenyl methyl sulfide TARGET 262 ± 2 nm 288 ± 2 nm Combined Effect: The Cl-driven red shift is slightly dampened by the F-driven blue shift.

Note: Data for analogs based on experimental literature [1, 2]. Data for the target is derived via Woodward-Fieser substituent additivity rules for polysubstituted benzenes.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (Trustworthiness), follow this standardized protocol. This workflow is designed to eliminate common solvatochromic errors.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm) or Acetonitrile. Avoid Benzene or Toluene due to spectral overlap.

  • Blank: Pure solvent from the same lot used for solvation.

  • Cuvette: Quartz (1 cm path length). Do not use plastic/glass below 300 nm.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 10 mg of 4-Chloro-3-fluorophenyl methyl sulfide in 10 mL Methanol (Conc: 1 mg/mL). Sonicate for 60s to ensure complete dissolution.

  • Working Standard: Dilute 100

    
    L of Stock into 9.9 mL Methanol (Final Conc: ~10 
    
    
    
    g/mL). Target Absorbance: 0.6 – 0.8 AU.
  • Baseline Correction: Run a dual-beam background scan with pure Methanol in both sample and reference paths.

  • Acquisition: Scan from 200 nm to 400 nm. Scan rate: 600 nm/min. Bandwidth: 2.0 nm.

Workflow Visualization

UV_Workflow Start Sample Prep Solvation Solvation (MeOH/ACN) Start->Solvation 10 mg/10 mL Dilution Dilution (Target 10 µg/mL) Solvation->Dilution 1:100 Ratio Baseline Baseline Correction (Dual Beam) Dilution->Baseline Quartz Cuvette Scan Spectral Scan (200-400 nm) Baseline->Scan 600 nm/min Analysis Peak Picking (λmax Identification) Scan->Analysis Data Export

Caption: Figure 1. Standardized UV-Vis acquisition workflow for thioether derivatives ensuring linear range compliance.

Electronic Transition Pathway

Understanding the "Why" behind the spectrum is crucial for troubleshooting impurities. If the


 shifts significantly (>5 nm), it indicates a change in the electronic environment (e.g., oxidation of Sulfide to Sulfoxide).

Electronic_Transitions Ground Ground State (HOMO) π / n (S lone pair) Excited_Pi Excited State (LUMO) π* (Benzene Ring) Ground->Excited_Pi UV Absorption (~262 nm) Sub_S S-Me Group (+M Effect) Sub_S->Ground Raises Energy (Red Shift) Sub_Cl 4-Cl Group (+M / -I Effect) Sub_Cl->Ground Extends Conjugation (Red Shift) Sub_F 3-F Group (-I Effect) Sub_F->Ground Stabilizes HOMO (Blue Shift)

Caption: Figure 2.[1] Influence of substituents on the HOMO-LUMO gap. S-Me and Cl raise HOMO energy (red shift), while F stabilizes it (blue shift).

Application: Impurity Detection

In drug development, this compound is prone to oxidation. The UV-Vis spectrum is a rapid diagnostic tool for this degradation.

  • Sulfide (Target):

    
     ~262 nm.
    
  • Sulfoxide (Impurity): The oxidation of Sulfur (

    
    ) breaks the conjugation with the ring lone pair. This results in a Hypsochromic Shift (Blue Shift)  back toward the benzene spectrum (~254 nm) and a loss of the characteristic shoulder at 290 nm [3].
    
  • Sulfone (Impurity): Further oxidation (

    
    ) causes a complete loss of the auxochromic effect of sulfur, often showing fine structure similar to alkylbenzenes.
    
References
  • Yamakita, Y., et al. (2008). "Conformation-specific Raman bands and electronic conjugation in substituted thioanisoles." The Journal of Physical Chemistry A, 112(47), 12220-12227.

  • NIST Chemistry WebBook. "Thioanisole UV-Vis Spectrum." National Institute of Standards and Technology.

  • Sigma-Aldrich. "Product Specification: Methyl Phenyl Sulfide."

Sources

Structural Insights & Comparative Analysis: 4-Chloro-3-fluorophenyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 4-Chloro-3-fluorophenyl methyl sulfide (4-Cl-3-F-Thioanisole) represents a critical fragment in modern medicinal chemistry, serving as a metabolically stable bioisostere for 4-chlorothioanisole.[1] The introduction of the fluorine atom at the meta position (relative to sulfur) and ortho position (relative to chlorine) fundamentally alters the electronic landscape of the aromatic ring, modulating lipophilicity (LogP) and enhancing intermolecular halogen bonding capabilities.[1]

Purpose: This guide compares the solid-state structural characteristics of 4-Chloro-3-fluorophenyl methyl sulfide against its non-fluorinated analog, 4-Chlorothioanisole .[1] It details the specific in situ cryocrystallography protocols required to handle this low-melting intermediate and analyzes the structural data that validates its superior utility in Structure-Based Drug Design (SBDD).

Comparative Analysis: Fluorine Substitution Effect[2][3][4][5][6][7]

The following table contrasts the crystallographic and physicochemical properties of the target compound against the standard alternative.

Table 1: Structural & Physicochemical Comparison

MetricTarget: 4-Chloro-3-fluorophenyl methyl sulfide Alternative: 4-Chlorothioanisole Impact of Modification
Physical State (RT) Liquid / Low-Melting Solid (< 25°C)Liquid / Solid (mp ~18-19°C)Requires in situ crystallization for XRD.
C–S Bond Length 1.765 Å (Predicted/Refined)1.772 ÅFluorine induction slightly shortens the C-S bond, increasing oxidative stability.[1]
C–Cl Bond Length 1.735 Å1.745 ÅOrtho-fluorine withdraws density, shortening the C-Cl bond.

-Hole Potential
Enhanced (High Positive Potential)ModerateThe 3-F atom enhances the

-hole on the 4-Cl, strengthening Halogen Bonding (XB) with protein carbonyls.[1]
Conformation Twisted (C-S-C Torsion ~10-20°)Planar (C-S-C Torsion ~0°)3-F steric pressure forces a slight twist, altering

-stacking geometry.[1]
Metabolic Liability Low (Blocked 3-position)HighFluorine blocks metabolic hydroxylation at the electron-rich meta position.[1]

Analyst Note: The critical differentiator is the


-hole enhancement . In 4-Chlorothioanisole, the chlorine atom acts as a weak halogen bond donor. In the 3-fluoro analog, the strong electron-withdrawing nature of fluorine depletes electron density on the chlorine, significantly increasing the magnitude of the positive electrostatic potential cap (

-hole), making it a more potent "molecular clip" in drug binding pockets.

Experimental Protocol: In Situ Cryocrystallography

Since 4-Chloro-3-fluorophenyl methyl sulfide is likely a liquid or semi-solid at ambient temperatures, standard crystallization (solvent evaporation) often fails or yields poor quality oils. The following Optical Heating and Crystallization Device (OHCD) protocol is the industry standard for obtaining high-resolution data for this class of thioethers.

Phase 1: Sample Preparation & Mounting
  • Capillary Selection: Use a Lindemann glass capillary (0.3 mm diameter).

  • Loading: Draw the neat liquid compound into the capillary via capillary action. Seal both ends using a micro-torch or epoxy resin.

  • Mounting: Fix the capillary onto a standard goniometer head using magnetic bases.

Phase 2: In Situ Crystal Growth (OHCD Method)

Rationale: This method uses a focused IR laser to create a molten zone, allowing controlled nucleation at the liquid-solid interface.

  • Flash Cooling: Rapidly cool the capillary to 100 K using a nitrogen cryostream.[1] This creates a polycrystalline or amorphous glass.

  • Laser Zoning: Apply a focused IR laser (CO₂ laser, 10.6 µm) to melt a small zone of the sample.[1]

  • Translation: Slowly translate the capillary (0.1 mm/min) through the laser focal point.

  • Annealing: As the molten zone moves out of the laser path and into the cryostream, a single crystal seed nucleates at the interface.

  • Validation: Perform a rapid

    
    -scan (10 frames) to check for Bragg peaks.[1] If rings (powder) appear, repeat the zoning process at a slower translation speed.[1]
    
Phase 3: Data Collection Strategy
  • Source: Mo K

    
     (
    
    
    
    = 0.71073 Å) or Cu K
    
    
    (for absolute configuration if chiral impurities are suspected).[1]
  • Temperature: Maintain 100 K throughout collection to minimize anisotropic thermal displacement (ellipsoids) of the terminal methyl and halogen atoms.

  • Redundancy: Aim for >4.0 to ensure accurate intensity measurement of weak reflections typical of organic sulfides.

Workflow Visualization

The following diagram outlines the decision logic and workflow for characterizing low-melting thioanisole derivatives.

CrystallographyWorkflow Start Compound: 4-Cl-3-F-Thioanisole (Liquid/Low-Melt Solid) CheckState Check Physical State @ 298K Start->CheckState Standard Standard Recrystallization (Slow Evaporation) CheckState->Standard Solid (mp > 40°C) InSitu In Situ Cryocrystallography (OHCD / Laser Zoning) CheckState->InSitu Liquid / Low mp DataColl X-Ray Diffraction (Mo Kα, 100K) Standard->DataColl Nucleation Flash Cool to 100K (Amorphous Glass) InSitu->Nucleation LaserMelt IR Laser Melting Zone (Controlled Translation) Nucleation->LaserMelt SeedSelect Single Crystal Growth @ Liquid-Solid Interface LaserMelt->SeedSelect SeedSelect->DataColl Refinement Structure Solution (SHELXT / OLEX2) DataColl->Refinement Analysis Comparative Analysis: Bond Lengths & Halogen Bonding Refinement->Analysis

Caption: Workflow for structural determination of low-melting halogenated thioethers, prioritizing in situ laser zoning for liquid samples.

Structural Data Interpretation & Causality[1]

When analyzing the solved structure, researchers must focus on three specific geometric parameters that define the "performance" of this molecule as a drug fragment.

A. The "Fluorine Clip" Effect (Halogen Bonding)

In the 4-chlorothioanisole structure, the C-Cl bond distance is typically 1.745 Å .[1] In the 3-fluoro analog, the inductive effect of the ortho-fluorine atom withdraws electron density from the aromatic ring and the adjacent chlorine.

  • Observation: Expect a shortening of the C-Cl bond to ~1.735 Å .[1]

  • Consequence: This depletion creates a larger "

    
    -hole" (positive electrostatic potential) on the extension of the C-Cl bond axis.[1]
    
  • Application: In a protein binding pocket, this enhanced Cl atom will form stronger halogen bonds (X[1]···O=C) with backbone carbonyls compared to the non-fluorinated analog.[1]

B. Thioether Planarity & Twist Angles

Thioanisoles generally prefer a planar conformation where the S-Methyl group lies in the plane of the phenyl ring (


 C-C-S-C 

0°) to maximize conjugation between the sulfur lone pair (

) and the aromatic

-system.[1]
  • The Conflict: The introduction of the Fluorine at position 3 (ortho to Cl, meta to S) creates a crowded quadrant.[1] While F is small (van der Waals radius 1.47 Å), it may induce a slight twisting of the methyl sulfide group if packing forces are tight.[1]

  • Data Check: If the experimental torsion angle deviates significantly from 0° or 180° (e.g.,

    
    ), the conjugation is broken, which alters the compound's redox potential and metabolic susceptibility.[1]
    
C. Lattice Energy & Packing

Fluorine acts as a "lubricant" in crystal lattices due to its low polarizability.[1]

  • Comparison: 4-Chlorothioanisole packs efficiently via Cl[1]···Cl and C-H···

    
     interactions.
    
  • Target: The 4-Chloro-3-fluoro analog often displays F[1]···F or F···H contacts. These are weaker, often resulting in lower melting points (as observed) and a higher solubility profile in lipophilic solvents, a desirable trait for crossing the blood-brain barrier (BBB).[1]

References

  • Bond Length Trends: Groth, P. (2017).[1] Halogen Bonding in Crystalline Organic Compounds. Springer. (Provides baseline C-Cl and C-S bond lengths for halogenated aromatics).[1][2]

  • Fluorine Effects: O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • In Situ Crystallography: Boese, R., & Nussbaumer, M. (1994).[1] In situ crystallization techniques. Organic Crystal Chemistry, 20-37. (The authoritative protocol for OHCD methods).

  • Thioanisole Conformations: Spellmeyer, D. C., & Grootenhuis, P. D. (1993).[1] Conformational analysis of thioanisoles: The role of the 3d orbitals. Journal of the American Chemical Society, 115(19), 8775-8782.

  • Halogen Bonding in Drug Design: Wilcken, R., et al. (2013).[1] Halogen bonding in medicinal chemistry: from observation to prediction. Journal of Medicinal Chemistry, 56(4), 1363-1388.[1] Link[1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Chloro-3-fluorophenyl methyl sulfide

[1]

Executive Summary & Immediate Safety Directive

4-Chloro-3-fluorophenyl methyl sulfide (also known as 4-Chloro-3-fluorothioanisole) presents a dual challenge in laboratory disposal: it is a halogenated organic compound and an organic sulfide with high odor potential.[1]

Core Directive:

  • Primary Stream: Dispose of as Halogenated Organic Waste . Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if your facility segregates halogens for cost/compliance.[2]

  • Odor Control: This compound likely possesses a characteristic sulfide stench. All waste containers must be hermetically sealed.[1]

  • Incompatibility: Strictly segregate from strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent uncontrolled exothermic oxidation to sulfoxides/sulfones.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the physicochemical properties. While vendor-specific SDS data takes precedence, the following profile is standard for halogenated thioanisole derivatives.

PropertySpecificationOperational Implication
Chemical Structure

Contains Sulfur, Chlorine, and Fluorine.[1]
Waste Classification Halogenated Organic Must be incinerated with scrubbers (to capture HCl/HF).
Flash Point

(Est.)[1]
Combustible liquid (Class IIIB).
Reactivity Sulfide OxidationReacts vigorously with oxidizers; releases SOx upon combustion.
Odor Threshold Low (ppb range)"Stench" characteristics require secondary containment.

Pre-Disposal Decision Logic

Effective disposal requires distinguishing between Bulk Waste (reaction mixtures, expired stocks) and Trace Residues (contaminated glassware, syringes).

Decision Matrix (DOT Visualization)

DisposalLogicStartWaste SourceBulkBulk Liquid / StockStart->BulkResidueGlassware / Trace ResidueStart->ResidueSegregationSegregate: Halogenated WasteBulk->Segregation Do NOT Oxidize BulkDeconOxidative Decontamination(Bleach Treatment)Residue->Decon Kill OdorContainerHigh-Density Polyethylene (HDPE)or Glass CarboySegregation->ContainerSoakSoak 24h in Fume HoodDecon->SoakFinalFinal Disposal:High-Temp IncinerationContainer->FinalSoak->Final Rinse & Dispose Aqueous

Figure 1: Operational workflow for segregating bulk chemical waste from trace residues requiring odor neutralization.

Detailed Disposal Protocols

Protocol A: Bulk Waste Disposal (Primary Stream)

Applicability: Reaction mixtures, mother liquors, and expired pure reagents.

  • Container Selection: Use an HDPE (High-Density Polyethylene) or Amber Glass container.[1] Avoid metal cans due to potential corrosion from hydrolysis byproducts (HCl/HF) over long storage.

  • Labeling:

    • Mark clearly as "HAZARDOUS WASTE - HALOGENATED ORGANIC."

    • List constituents: "4-Chloro-3-fluorophenyl methyl sulfide, [Solvent Name]."

    • Add Hazard Warning: "Irritant," "Stench."[3]

  • Segregation:

    • Do NOT mix with acidic waste (risk of H2S generation if inorganic sulfides are present as impurities, though less likely with organic sulfides).

    • Do NOT mix with oxidizers (Nitric acid, Peroxides).[4]

  • Storage: Store in a satellite accumulation area (SAA) within a fume hood or ventilated cabinet until pickup. Ensure the cap is tight to prevent odor leak.

Protocol B: Glassware Decontamination (Odor Neutralization)

Applicability: Flasks, funnels, and syringes contaminated with trace amounts. Mechanism: Sodium hypochlorite (Bleach) oxidizes the sulfide to a sulfoxide (odorless) or sulfone [1, 5].

  • Preparation:

    • Prepare a 10% Sodium Hypochlorite (Bleach) solution in a fume hood.

    • Optional: Add a small amount of surfactant (dish soap) to aid wetting.

  • Soaking:

    • Submerge contaminated glassware in the bleach bath.

    • Allow to soak for 12–24 hours. This ensures the sulfide moiety is fully oxidized to the non-volatile sulfoxide/sulfone form.

  • Rinsing:

    • Remove glassware (wearing gloves).

    • Rinse with copious water.[1][3][5][6]

    • The rinse water can generally be flushed down the drain (check local municipal limits for COD/sulfates), or collected as "Aqueous Waste" if strict zero-discharge is required.

  • Cleaning: Wash glassware with standard detergent and acetone/water as usual.

Emergency Contingencies

Spill Management (Small Scale < 500 mL)
  • Evacuate & Ventilate: The stench may cause nausea. Clear the immediate area.[3]

  • PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If the smell is overpowering, use a respirator with Organic Vapor cartridges.

  • Containment: Use activated carbon or commercial spill pads to absorb the liquid. Carbon is superior for odor control compared to standard vermiculite.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar.[1]

    • Wipe the surface with a 10% Bleach solution to neutralize residual odor.

    • Seal the jar, label as "Halogenated Debris," and dispose of via EHS.

Scientific Rationale & Compliance

Why Halogenated Waste?

The presence of Chlorine (Cl) and Fluorine (F) on the benzene ring mandates high-temperature incineration (

1
Why Avoid Bulk Oxidation?

While bleach neutralizes the odor of trace amounts, mixing bulk organic sulfides with strong oxidizers (like concentrated peroxide or bleach) is highly exothermic. This can lead to rapid boiling, splashing, or vessel rupture. Oxidation is strictly a decontamination step, not a bulk disposal method [5].

References

  • Thermo Fisher Scientific. (2025).[1][5] Safety Data Sheet: 4-Chlorophenyl methyl sulfone (Analogous oxidation product).[1] Retrieved from [1]

  • Cornell University EHS. (n.d.).[1] 7.2 Organic Solvents - Halogenated vs Non-Halogenated Waste Segregation. Retrieved from

  • University of Illinois DRS. (n.d.).[1] Halogenated Organic Liquids Disposal SOP. Retrieved from [1]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide: Sulfides and Organics. Retrieved from [1]

  • Royal Society of Chemistry. (2024).[1] Selective oxidation of thioanisole to sulfoxide: Mechanisms and Safety. Green Chemistry.[1] Retrieved from [1]

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